Product packaging for N-Methyl Pivalate-Cefditoren Pivoxil(Cat. No.:)

N-Methyl Pivalate-Cefditoren Pivoxil

Cat. No.: B1157686
M. Wt: 734.86
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Pivalate-Cefditoren Pivoxil is a characterized impurity and degradation product of Cefditoren Pivoxil, a third-generation cephalosporin antibiotic prodrug . This compound serves as a critical quality control standard in the pharmaceutical development and manufacturing of Cefditoren, specifically for analytical method development, method validation (AMV), and ensuring batch-to-batch consistency . The molecular formula is C31H38N6O9S3, with a molecular weight of 734.86 g/mol . As a well-defined reference material, it is essential for monitoring and controlling impurity profiles in accordance with the stringent guidelines of regulatory bodies such as the USP, EMA, and BP . This product is intended for use in research applications, including the support of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), and is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₁H₃₈N₆O₉S₃

Molecular Weight

734.86

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Formation of N-Pivaloyloxymethyl-Cefditoren Pivoxil in Cefditoren Pivoxil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the N-Pivaloyloxymethyl-Cefditoren Pivoxil impurity during the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. Understanding the mechanism of this impurity's formation is critical for process optimization, quality control, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Cefditoren Pivoxil and its Synthesis

Cefditoren Pivoxil is a prodrug that is hydrolyzed by esterases in the body to its active form, cefditoren. It is synthesized by esterifying the carboxylic acid group of the cefditoren nucleus with iodomethyl pivalate. The synthesis is typically carried out by reacting a salt of cefditoren, such as cefditoren sodium, with iodomethyl pivalate in a suitable organic solvent.

A common synthetic route involves the reaction of cefditoren sodium with iodomethyl pivalate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), often in the presence of a base like pyridine. While this reaction efficiently produces Cefditoren Pivoxil, it can also lead to the formation of several impurities. One such process-related impurity is N-Pivaloyloxymethyl-Cefditoren Pivoxil, also sometimes referred to as N-Methyl Pivalate-Cefditoren Pivoxil.

The N-Pivaloyloxymethyl-Cefditoren Pivoxil Impurity

The N-Pivaloyloxymethyl-Cefditoren Pivoxil impurity is characterized by the addition of a second pivaloyloxymethyl group to the Cefditoren Pivoxil molecule. This modification occurs on the primary amine of the 2-aminothiazole ring system of the cefditoren side chain.

Molecular Formula: C₃₁H₃₈N₆O₉S₃

Molecular Weight: 734.86 g/mol

The presence of this and other impurities can affect the purity, stability, and safety of the final drug product. Therefore, understanding and controlling its formation is a key aspect of Cefditoren Pivoxil synthesis.

Proposed Mechanism of N-Pivaloyloxymethyl-Cefditoren Pivoxil Formation

The formation of the N-Pivaloyloxymethyl-Cefditoren Pivoxil impurity is a side reaction that competes with the desired O-acylation of the carboxylic acid. The proposed mechanism involves the nucleophilic attack of the exocyclic amino group of the 2-aminothiazole ring on the electrophilic iodomethyl pivalate.

The 2-aminothiazole moiety possesses two nucleophilic centers: the endocyclic nitrogen and the exocyclic primary amine. Under the reaction conditions, the exocyclic amine is generally more nucleophilic and available for reaction.

The proposed mechanism can be broken down into the following steps:

  • Desired Reaction (O-acylation): The carboxylate anion of cefditoren sodium acts as a nucleophile and attacks the iodomethyl pivalate to form the desired Cefditoren Pivoxil ester.

  • Side Reaction (N-acylation): The exocyclic amino group of the 2-aminothiazole ring of either the starting material or the already formed Cefditoren Pivoxil acts as a nucleophile and attacks a second molecule of iodomethyl pivalate. This results in the formation of the N-pivaloyloxymethyl bond.

The presence of a base, such as pyridine, can influence the nucleophilicity of the amino group and thus the rate of this side reaction. The reaction solvent, typically DMF, can also play a role in stabilizing intermediates and influencing reaction pathways.

G cluster_main_reaction Main Synthesis of Cefditoren Pivoxil cluster_impurity_formation Formation of N-Pivaloyloxymethyl Impurity Cefditoren_Na Cefditoren Sodium Cefditoren_Pivoxil Cefditoren Pivoxil Cefditoren_Na->Cefditoren_Pivoxil O-acylation (Desired Reaction) Iodomethyl_Pivalate1 Iodomethyl Pivalate Iodomethyl_Pivalate1->Cefditoren_Pivoxil Cefditoren_Pivoxil_Impurity_Precursor Cefditoren Pivoxil Cefditoren_Pivoxil->Cefditoren_Pivoxil_Impurity_Precursor Product from main reaction can undergo further reaction N_Pivaloyloxymethyl_Impurity N-Pivaloyloxymethyl- Cefditoren Pivoxil Cefditoren_Pivoxil_Impurity_Precursor->N_Pivaloyloxymethyl_Impurity N-acylation (Side Reaction) Iodomethyl_Pivalate2 Iodomethyl Pivalate Iodomethyl_Pivalate2->N_Pivaloyloxymethyl_Impurity

Caption: Reaction pathways in Cefditoren Pivoxil synthesis.

Quantitative Data on Impurity Formation

The formation of N-Pivaloyloxymethyl-Cefditoren Pivoxil is influenced by several reaction parameters. A systematic study of these parameters is crucial for minimizing the formation of this impurity. The following table outlines key parameters and their potential impact, which should be quantified through experimentation.

ParameterInvestigated RangeEffect on N-Pivaloyloxymethyl Impurity (%)Optimal Condition for Minimizing Impurity
Temperature (°C) -20 to 20Expected to increase with higher temperaturesLower temperatures are likely preferable
Reaction Time (h) 1 to 12May increase with longer reaction timesShorter reaction times are likely beneficial
Molar Ratio of Iodomethyl Pivalate to Cefditoren Sodium 1:1 to 2:1Expected to increase with higher molar ratiosA ratio closer to stoichiometric is likely optimal
Base (e.g., Pyridine) Concentration (equivalents) 0.5 to 2.0May increase with higher base concentrationMinimal effective concentration should be used
Solvent DMF, Acetonitrile, DichloromethaneSolvent polarity and basicity can influence the reactionA less polar or non-basic solvent might be advantageous

Note: The data in this table is illustrative. Actual quantitative data needs to be generated through detailed experimental studies.

Experimental Protocols

General Synthesis of Cefditoren Pivoxil with Impurity Monitoring

This protocol describes a general procedure for the synthesis of Cefditoren Pivoxil, with in-process controls to monitor the formation of the N-Pivaloyloxymethyl impurity.

Materials:

  • Cefditoren Sodium

  • Iodomethyl Pivalate

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a cooled (0 to -10 °C) solution of Cefditoren Sodium (1 equivalent) in DMF, add pyridine (1.1 equivalents).

  • Slowly add iodomethyl pivalate (1.2 equivalents) to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at the same temperature for 2-4 hours.

  • Monitor the reaction progress and impurity formation by HPLC at regular intervals (e.g., every 30 minutes).

  • Upon completion, quench the reaction by adding ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G start Start dissolve Dissolve Cefditoren Sodium in DMF and cool start->dissolve add_base Add Pyridine dissolve->add_base add_reagent Add Iodomethyl Pivalate add_base->add_reagent react Stir at low temperature add_reagent->react monitor Monitor by HPLC react->monitor monitor->react Continue reaction quench Quench with Ethyl Acetate and Water monitor->quench Reaction complete extract Separate and Wash Organic Layer quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product concentrate->purify end End purify->end

Caption: Experimental workflow for Cefditoren Pivoxil synthesis.

Analytical Method for Impurity Profiling

A validated high-performance liquid chromatography (HPLC) method is essential for the detection and quantification of the N-Pivaloyloxymethyl-Cefditoren Pivoxil impurity.

HPLC Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.02 M Ammonium acetate buffer (pH 5.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Validation Parameters:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Strategies to Control the Formation of N-Pivaloyloxymethyl-Cefditoren Pivoxil

Based on the proposed mechanism and the influence of reaction parameters, the following strategies can be employed to minimize the formation of the N-Pivaloyloxymethyl impurity:

  • Temperature Control: Maintaining a low reaction temperature (e.g., -10 to 0 °C) can significantly reduce the rate of the N-acylation side reaction.

  • Stoichiometry: Using a minimal excess of iodomethyl pivalate can limit its availability for the side reaction.

  • Base Selection and Concentration: The choice of base and its concentration can be optimized. A weaker, non-nucleophilic base might be preferable to a stronger one that could excessively activate the amino group.

  • Solvent Selection: Investigating alternative solvents to DMF that may be less conducive to the N-acylation side reaction.

  • Reaction Time: Minimizing the reaction time by closely monitoring the consumption of the starting material can prevent prolonged exposure of the product to the reaction conditions, thereby reducing the chance of further reaction.

  • Purification: Developing an efficient purification method, such as multi-step recrystallization or preparative chromatography, to effectively remove the impurity from the final product.

Conclusion

The formation of N-Pivaloyloxymethyl-Cefditoren Pivoxil is a critical quality attribute to control during the synthesis of Cefditoren Pivoxil. A thorough understanding of the reaction mechanism, the influence of process parameters, and the implementation of robust analytical methods are essential for producing a high-purity API. By carefully optimizing the reaction conditions and employing effective purification strategies, the level of this and other impurities can be minimized, ensuring the quality and safety of the final drug product. Further research into the kinetics of the main and side reactions would provide a more quantitative understanding and facilitate more precise process control.

Physicochemical characterization of N-Methyl Pivalate-Cefditoren Pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Characterization of the Methyl Pivalate-Cefditoren Pivoxil System

Introduction

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. It functions by inhibiting the synthesis of the bacterial cell wall. As a prodrug, cefditoren pivoxil is hydrolyzed by esterases during absorption, releasing the active drug, cefditoren, into the bloodstream. The physicochemical properties of cefditoren pivoxil are critical for its formulation, stability, and bioavailability.

Methyl pivalate is an ester of pivalic acid and methanol. It is a colorless liquid with a characteristic fruity odor. In the context of pharmaceutical development, esters like methyl pivalate can be investigated as potential solvents, intermediates in synthesis, or even as components in formulation systems. Understanding the interaction between an active pharmaceutical ingredient (API) like cefditoren pivoxil and a solvent or excipient like methyl pivalate is paramount for developing a stable and effective drug product.

This technical guide provides a comprehensive overview of the physicochemical characterization of the cefditoren pivoxil and methyl pivalate system. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to facilitate further investigation and application.

Physicochemical Properties

A summary of the key physicochemical properties of cefditoren pivoxil and methyl pivalate is presented below.

Table 1: Physicochemical Properties of Cefditoren Pivoxil
PropertyValue
Molecular FormulaC25H28N6O7S3
Molecular Weight620.72 g/mol
AppearancePale yellow powder
Melting Point127-129 °C
SolubilitySoluble in acetonitrile, acetone, and ethanol. Sparingly soluble in water.
pKa2.9 (thiazole ring)
Table 2: Physicochemical Properties of Methyl Pivalate
PropertyValue
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
AppearanceColorless liquid
Boiling Point101-102 °C
Density0.86 g/cm³
SolubilityInsoluble in water. Soluble in most organic solvents.

Experimental Protocols

The following section details the experimental methodologies for the physicochemical characterization of the methyl pivalate-cefditoren pivoxil system.

Solubility Determination

Objective: To determine the solubility of cefditoren pivoxil in methyl pivalate at various temperatures.

Methodology:

  • Add an excess amount of cefditoren pivoxil to a known volume of methyl pivalate in a sealed vial.

  • Equilibrate the vials in a thermostatically controlled shaker bath at different temperatures (e.g., 25 °C, 37 °C, 50 °C) for 24 hours to ensure saturation.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).

  • Analyze the concentration of cefditoren pivoxil in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculate the solubility in mg/mL or mol/L.

Thermal Analysis

Objective: To investigate the thermal behavior of cefditoren pivoxil, methyl pivalate, and their mixtures.

a) Differential Scanning Calorimetry (DSC)

Methodology:

  • Accurately weigh 2-5 mg of the sample (cefditoren pivoxil, methyl pivalate, or their physical mixture) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature to identify melting points, glass transitions, and potential interactions.

b) Thermogravimetric Analysis (TGA)

Methodology:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine thermal stability and decomposition patterns.

Spectroscopic Analysis

Objective: To identify the functional groups and characterize the solid-state properties of cefditoren pivoxil and its potential interactions with methyl pivalate.

a) Fourier-Transform Infrared Spectroscopy (FTIR)

Methodology:

  • Prepare the sample by mixing a small amount of cefditoren pivoxil with potassium bromide (KBr) and compressing it into a pellet. For liquid methyl pivalate, a thin film can be prepared between two KBr plates.

  • Place the sample in the FTIR spectrometer.

  • Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecules.

b) X-ray Powder Diffraction (XRPD)

Methodology:

  • Place a small amount of the powdered sample (cefditoren pivoxil or a solid residue from the mixture) onto the sample holder.

  • Mount the holder in the XRPD instrument.

  • Scan the sample over a defined 2θ range (e.g., 5-40°) using Cu Kα radiation.

  • Analyze the resulting diffractogram to determine the crystalline or amorphous nature of the sample and to identify any changes in the crystal form.

Stability Indicating HPLC Method

Objective: To assess the chemical stability of cefditoren pivoxil in methyl pivalate.

Methodology:

  • Prepare a solution of cefditoren pivoxil in methyl pivalate at a known concentration.

  • Store the solution under various stress conditions (e.g., elevated temperature, light exposure).

  • At specified time intervals, withdraw an aliquot of the solution, dilute it with a suitable mobile phase, and inject it into an HPLC system.

  • The HPLC method should be capable of separating the intact cefditoren pivoxil from its potential degradation products.

  • Monitor the decrease in the peak area of cefditoren pivoxil and the appearance of new peaks to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway.

experimental_workflow cluster_sample Sample Preparation cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Interpretation CP Cefditoren Pivoxil Solubility Solubility Determination CP->Solubility Thermal Thermal Analysis (DSC, TGA) CP->Thermal Spectroscopy Spectroscopic Analysis (FTIR, XRPD) CP->Spectroscopy MP Methyl Pivalate MP->Thermal Mix CP-MP Mixture Mix->Thermal Mix->Spectroscopy Stability Stability Analysis (HPLC) Mix->Stability Data Physicochemical Data Solubility->Data Thermal->Data Spectroscopy->Data Degradation Degradation Profile Stability->Degradation Interaction Interaction Assessment Data->Interaction Degradation->Interaction

Caption: Experimental workflow for the physicochemical characterization of the Cefditoren Pivoxil-Methyl Pivalate system.

degradation_pathway cluster_conditions Potential Degradation Conditions CP Cefditoren Pivoxil (Ester Prodrug) Degradant1 Cefditoren (Active Drug) CP->Degradant1 Hydrolysis Degradant2 Pivalic Acid CP->Degradant2 Hydrolysis Degradant3 Transesterification Product CP->Degradant3 Transesterification Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis MethylPivalate Methyl Pivalate Transesterification Transesterification MethylPivalate->Transesterification

Caption: Potential degradation pathways of Cefditoren Pivoxil in the presence of Methyl Pivalate and moisture.

Conclusion

The physicochemical characterization of the cefditoren pivoxil-methyl pivalate system is a critical step in assessing its suitability for pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for determining key parameters such as solubility, thermal behavior, solid-state properties, and chemical stability. The data generated from these studies will enable informed decisions regarding formulation strategies, manufacturing processes, and storage conditions, ultimately ensuring the quality, safety, and efficacy of the final drug product. A thorough understanding of the potential interactions between cefditoren pivoxil and methyl pivalate is essential to mitigate degradation and ensure the stability of the API.

N-Methyl Pivalate-Cefditoren Pivoxil as a Cefditoren Pivoxil degradation product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation of Cefditoren Pivoxil, a third-generation oral cephalosporin. It delves into the stability of the drug under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. While the primary focus of degradation studies has been on hydrolytic and oxidative pathways, this paper also addresses the identity of a potential process-related impurity, N-Methyl Pivalate-Cefditoren Pivoxil. Detailed experimental protocols for forced degradation studies and analytical methodologies for the separation and identification of degradation products are provided. Quantitative data from various studies are summarized in tabular format for ease of comparison. Furthermore, this guide presents diagrammatic representations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the chemical stability of Cefditoren Pivoxil.

Introduction

Cefditoren Pivoxil is a prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[1] As a broad-spectrum cephalosporin, it is effective against a wide range of Gram-positive and Gram-negative bacteria. The stability of a drug substance and drug product is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are an integral part of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods.[2]

Cefditoren Pivoxil has been shown to be susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[3] The primary degradation pathway involves the hydrolysis of the pivaloyloxymethyl ester to form the active drug, cefditoren. However, other degradation products have also been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[3]

This guide also addresses a specific compound of interest, "this compound." While not prominently reported as a degradation product in the scientific literature, it is available as a reference standard from pharmaceutical impurity suppliers. Based on its nomenclature and available data, it is hypothesized to be a process-related impurity formed during the synthesis of Cefditoren Pivoxil, rather than a degradation product.

This compound: A Process-Related Impurity

While the topic of this guide is degradation products, the specifically requested "this compound" appears to be a misnomer for a process-related impurity rather than a product of degradation. Pharmaceutical impurity suppliers list a compound with the molecular formula C31H38N6O9S3 and a molecular weight of 734.86 g/mol .[4] One supplier provides the IUPAC name: (6R, 7R)-(Pivaloyloxy)methyl 7-((Z)-2-(methoxyimino)-2-(2-(((pivaloyloxy)methyl)amino)thiazol-4-yl)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

This name, along with the synonym "Cefditoren Dipivoxil," suggests the presence of a second pivaloyloxymethyl group attached to a nitrogen atom, likely on the aminothiazole ring of the Cefditoren Pivoxil molecule. This type of impurity is more plausibly formed during the synthesis of Cefditoren Pivoxil, where pivaloyloxymethylating agents are used, rather than through degradation.

Proposed Structure of N-Pivaloyloxymethyl-Cefditoren Pivoxil (Cefditoren Dipivoxil):

G cluster_cefditoren Cefditoren Pivoxil Core Structure cluster_pivaloyloxymethyl Second Pivaloyloxymethyl Group core N_aminothiazole N (aminothiazole ring) core->N_aminothiazole attachment point pivoxil O-CH2-O-CO-C(CH3)3 N_aminothiazole->pivoxil covalent bond

Caption: Proposed attachment of a second pivaloyloxymethyl group.

Forced Degradation Studies of Cefditoren Pivoxil

Forced degradation studies are essential to understand the chemical behavior of a drug substance under various stress conditions. The following sections summarize the degradation of Cefditoren Pivoxil under hydrolytic, oxidative, thermal, and photolytic stress.

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of degradation of Cefditoren Pivoxil observed in different studies under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 M HCl8 hours80°C15.2%[5]
0.1 N HCl3 hoursAmbient10-15%[2]
Alkaline Hydrolysis 0.1 M NaOH10 minutes80°C25.4%[5]
0.01 N NaOH3 hoursAmbient10-15%[2]
Neutral Hydrolysis Water3 hoursAmbient10-15%[2]
Oxidative Degradation 30% H₂O₂24 hours60°C12.8%[5]
30% H₂O₂24 hoursRoom Temp10-15%[2]
Thermal Degradation Solid State48 hours105°CNo significant degradation[2]
Photolytic Degradation Solid State (UV light)7 days-No significant degradation[2]
Major Degradation Products

LC-MS/TOF studies have been instrumental in identifying the major degradation products of Cefditoren Pivoxil. The primary degradation pathways involve the hydrolysis of the ester linkages.

Degradation ProductFormation ConditionDescriptionm/z (observed)
DP-I (Cefditoren) Acidic, Basic, Neutral HydrolysisLoss of the pivoxil moiety507.0499
DP-II Acidic, Basic, Neutral HydrolysisLoss of the pivaloyloxy group521.0730

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on Cefditoren Pivoxil and the subsequent analysis of the degradation products.

Forced Degradation Protocol

The following protocols are based on methodologies described in the scientific literature.[2]

  • Preparation of Stock Solution: Dissolve Cefditoren Pivoxil in methanol to obtain a stock solution of 1000 µg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at ambient temperature for 3 hours. Neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH. Keep the mixture at ambient temperature for 3 hours. Neutralize the solution with an equivalent amount of 0.01 N HCl.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at ambient temperature for 3 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 7 days.

Analytical Method: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The following is an example of a validated HPLC method.[2]

  • Chromatographic System:

    • Column: HiQSil C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase A: Methanol

    • Mobile Phase B: 25 mM Ammonium acetate buffer (pH 3.5, adjusted with formic acid)

    • Gradient Program:

      • 0 min: 50% A, 50% B

      • 30 min: 70% A, 30% B

      • 40 min: 50% A, 50% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

  • Sample Preparation: Dilute the stressed samples with a 50:50 (v/v) mixture of methanol and the mobile phase buffer to achieve a theoretical concentration of 100 µg/mL of the intact drug.

Visualization of Pathways and Workflows

Degradation Pathway of Cefditoren Pivoxil

The following diagram illustrates the primary hydrolytic degradation pathways of Cefditoren Pivoxil.

G Cefditoren_Pivoxil Cefditoren Pivoxil (m/z = 621.1260) DP1 DP-I (Cefditoren) (m/z = 507.0499) Loss of Pivoxil Cefditoren_Pivoxil->DP1 Hydrolysis DP2 DP-II (m/z = 521.0730) Loss of Pivaloyloxy Cefditoren_Pivoxil->DP2 Hydrolysis

Caption: Hydrolytic degradation of Cefditoren Pivoxil.

Experimental Workflow for Degradation Studies

The workflow for conducting and analyzing forced degradation studies is depicted below.

G cluster_stress Forced Degradation Acid Acid Hydrolysis Sample_Prep Sample Preparation (Dilution & Neutralization) Acid->Sample_Prep Base Alkaline Hydrolysis Base->Sample_Prep Neutral Neutral Hydrolysis Neutral->Sample_Prep Oxidation Oxidation Oxidation->Sample_Prep Thermal Thermal Stress Thermal->Sample_Prep Photo Photolytic Stress Photo->Sample_Prep HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis LCMS_Analysis LC-MS/TOF Analysis (Characterization) Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis

Caption: Workflow for Cefditoren Pivoxil degradation studies.

Conclusion

This technical guide has provided a detailed overview of the degradation of Cefditoren Pivoxil, with a particular focus on the products formed under various stress conditions. The available data strongly suggests that Cefditoren Pivoxil is primarily susceptible to hydrolytic and oxidative degradation. The compound "this compound" is more likely a process-related impurity from its synthesis rather than a degradation product. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and scientists involved in the development and quality control of Cefditoren Pivoxil. Further research into the impurity profile of Cefditoren Pivoxil from different synthetic routes would be beneficial for a complete understanding of its quality attributes.

References

An In-depth Technical Guide to the Spectroscopic Data of N-Methyl Pivalate-Cefditoren Pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the expected spectroscopic data for N-Methyl Pivalate-Cefditoren Pivoxil, a known impurity of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. Due to the limited availability of public experimental data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data based on its chemical structure and spectroscopic principles. It also includes detailed, standardized experimental protocols for the acquisition of such data.

This compound is identified as a related substance in the synthesis and degradation of Cefditoren Pivoxil. Its molecular formula is C₃₁H₃₈N₆O₉S₃, with a molecular weight of 734.86 g/mol . Accurate characterization of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with the known data of the parent drug, Cefditoren Pivoxil.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsProposed Assignment
~7.5 - 8.0d1HAmide N-H
~6.5 - 7.0m2HVinyl protons
~6.8s1HThiazole C-H
~5.8 - 6.0m2HO-CH₂-O
~5.0 - 5.2d1Hβ-lactam H-6
~5.0s2HN-CH₂-O
~4.8 - 5.0dd1Hβ-lactam H-7
~3.9s3HN-OCH₃
~3.4s2HC-S-CH₂
~3.0s3HN-CH₃
~2.4s3HThiazole-CH₃
~1.2s9HOCO-C(CH₃)₃
~1.1s9HNCO-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmProposed Assignment
~177.0Pivalate C=O
~172.0Pivalate C=O
~165.0β-lactam C=O
~162.0Amide C=O
~160.0Thiazole C=N
~145.0Thiazole C-S
~140.0Vinyl C
~130.0Thiazole C
~125.0Vinyl C
~115.0Thiazole C-H
~80.0O-CH₂-O
~65.0N-CH₂-O
~62.0N-OCH₃
~60.0β-lactam C-6
~58.0β-lactam C-7
~40.0N-CH₃
~39.0Pivalate C
~38.0Pivalate C
~29.0C-S-CH₂
~27.0Pivalate C(CH₃)₃
~26.0Pivalate C(CH₃)₃
~15.0Thiazole-CH₃

Table 3: Predicted Mass Spectrometry (MS) Data (ESI+)

m/zProposed Assignment
735.19[M+H]⁺
757.17[M+Na]⁺
621.12[M - OCOC(CH₃)₃ - CH₂]⁺
507.05[M - N(CH₃)CO-C(CH₃)₃ - O-CH₂-CO]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)Functional Group
~3400N-H Stretching (Amide)
~2970C-H Stretching (Alkyl)
~1780C=O Stretching (β-lactam)
~1750C=O Stretching (Ester, Pivalate)
~1680C=O Stretching (Amide)
~1530N-H Bending (Amide)
~1220C-O Stretching (Ester)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute this solution to 1-10 µg/mL with the mobile phase.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Chromatographic Conditions (for LC-MS):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increasing to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters (Positive Electrospray Ionization - ESI+):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: 100-1000 m/z.

  • Data Processing: Process the raw data to identify the molecular ion and major fragment ions. Use the accurate mass measurements to determine the elemental composition of the parent and fragment ions.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: Collect a background spectrum of a pure KBr pellet.

  • Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the IR spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Visualizations

The following diagrams illustrate the chemical structure, a typical experimental workflow, and a plausible fragmentation pathway for this compound.

chemical_structure cluster_cefditoren This compound img img

Chemical Structure of this compound.

experimental_workflow start Sample Reception & Preparation nmr NMR Analysis (1H, 13C) start->nmr ms LC-MS/MS Analysis start->ms ir FT-IR Analysis start->ir data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc ir->data_proc structure_elucid Structure Elucidation data_proc->structure_elucid report Reporting & Documentation structure_elucid->report

Experimental Workflow for Spectroscopic Characterization.

fragmentation_pathway parent [M+H]⁺ m/z = 735.19 frag1 Fragment 1 m/z = 621.12 (-C5H9O2CH2) parent->frag1 frag2 Fragment 2 m/z = 507.05 (-C6H12NO2) parent->frag2 frag3 Further Fragments frag1->frag3 frag2->frag3

Plausible Mass Spectrometry Fragmentation Pathway.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is the pivaloyloxymethyl ester prodrug of cefditoren, which is rapidly hydrolyzed by intestinal esterases to its active form.[1][2] Cefditoren's enhanced activity and stability against many β-lactamases make it a critical therapeutic option for various respiratory and skin infections. This technical guide provides an in-depth review of Cefditoren Pivoxil, its related compounds, and the experimental methodologies crucial for its study and development.

Chemical Structures and Related Compounds

Cefditoren Pivoxil's core is a cephem nucleus, characteristic of cephalosporins. Its unique side chains at the C-3 and C-7 positions are critical for its enhanced antibacterial spectrum and stability. Related compounds include its active form, cefditoren, as well as process impurities, degradation products, and metabolites.

Key Related Compounds:

  • Cefditoren: The active metabolite of Cefditoren Pivoxil.

  • Process Impurities: These can include isomers such as the Δ²-isomer and the E-isomer of Cefditoren Pivoxil, as well as dimers and other related substances formed during synthesis.[3][4]

  • Degradation Products: Cefditoren Pivoxil is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) conditions, leading to the formation of various degradation products through pathways such as the opening of the β-lactam ring.[1][5]

Mechanism of Action

Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through its high affinity for and inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[6] The inhibition of PBPs leads to a halt in cell wall construction and triggers the activity of autolytic enzymes (autolysins), which further degrade the existing cell wall, ultimately leading to cell lysis.[6][7]

cluster_inhibition Inhibition of Cell Wall Synthesis Cefditoren Cefditoren PBPs Penicillin-Binding Proteins (PBPs) Cefditoren->PBPs Inhibition Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes Autolysins Autolysin Activation PBPs->Autolysins Triggers CellWall Cell Wall Synthesis Peptidoglycan->CellWall Leads to Lysis Bacterial Cell Lysis Autolysins->Lysis Induces

Figure 1: Mechanism of Action of Cefditoren.

Structure-Activity Relationship (SAR)

The antibacterial activity of Cefditoren is significantly influenced by the chemical moieties at the C-3 and C-7 positions of the cephem nucleus.

Cefditoren Cefditoren Pivoxil Structure C-7 Side Chain C-3 Side Chain C7_group Aminothiazole Ring Cefditoren:c7->C7_group C7_methoxyimino Methoxyimino Group Cefditoren:c7->C7_methoxyimino C3_group Methylthiazole Vinyl Group Cefditoren:c3->C3_group Pivoxil_group Pivoxil Ester Cefditoren:c3->Pivoxil_group C7_activity Enhanced activity against Gram-negative bacteria C7_group->C7_activity C7_stability Stability against β-lactamases C7_methoxyimino->C7_stability C3_activity Potent activity against Gram-positive bacteria C3_group->C3_activity Pivoxil_bioavailability Enhanced oral bioavailability Pivoxil_group->Pivoxil_bioavailability

Figure 2: Structure-Activity Relationship of Cefditoren Pivoxil.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Cefditoren in Different Adult Populations
ParameterHealthy Adults (200 mg dose, fasted)Healthy Adults (400 mg dose, fed)Geriatric Subjects (≥65 years)Moderate Renal Impairment (CrCl 30-49 mL/min)Severe Renal Impairment (CrCl <30 mL/min)
Cmax (µg/mL) 1.8 ± 0.6[8]4.4 ± 0.9[9]26% higher than younger adults[8]90% higher unbound Cmax[8]114% higher unbound Cmax[8]
Tmax (h) 1.5 - 3.0[8]1.5 - 3.0Similar to younger adultsDelayedDelayed
AUC (µg·h/mL) ~14% bioavailability[8]~16.1% bioavailability[8]33% higher than younger adults[8]232% higher unbound AUC[8]324% higher unbound AUC[8]
t1/2 (h) 1.6 ± 0.4[8]1.6 ± 0.416-26% longer than younger adults[8]2.7[8]4.7[8]
Renal Clearance 4-5 L/h4-5 L/h20-24% lower than younger adults[8]ReducedSignificantly Reduced

Data compiled from multiple sources.[8][9][10]

Table 2: Minimum Inhibitory Concentrations (MIC) of Cefditoren against Key Pathogens
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)≤0.0160.03
Streptococcus pneumoniae (penicillin-intermediate)0.1250.5
Streptococcus pneumoniae (penicillin-resistant)0.52.0
Haemophilus influenzae (β-lactamase positive & negative)≤0.016≤0.016
Moraxella catarrhalis≤0.030.06
Staphylococcus aureus (methicillin-susceptible)0.250.5
Escherichia coli0.120.25
Klebsiella pneumoniae0.120.25
Proteus mirabilis≤0.060.12

Representative data from in vitro studies.[11][12][13]

Experimental Protocols

Protocol 1: Synthesis of Cefditoren Pivoxil

This protocol outlines a general synthetic route for Cefditoren Pivoxil, starting from the key intermediate 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA).

Start 7-ACA Intermediate1 7-ATCA Start->Intermediate1 Multi-step synthesis Intermediate2 Cefditoren Sodium Intermediate1->Intermediate2 Acylation & Salt Formation FinalProduct Cefditoren Pivoxil Intermediate2->FinalProduct Esterification

Figure 3: General Synthetic Workflow for Cefditoren Pivoxil.

Step 1: Synthesis of Cefditoren Sodium from 7-ATCA [14]

  • Suspend 7-ATCA and 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid activated ester in dichloromethane.

  • Add methanol and sulfurous acid, and cool the mixture to 0-5 °C.

  • Slowly add a base (e.g., triethylamine) to maintain the pH between 4.0 and 5.0 while keeping the temperature at 0-5 °C.

  • After the reaction is complete, as monitored by HPLC, add a solution of sodium 2-ethylhexanoate in acetone to precipitate cefditoren sodium.

  • Filter, wash the solid with acetone, and dry under vacuum to obtain cefditoren sodium.

Step 2: Esterification to Cefditoren Pivoxil [14]

  • Dissolve the cefditoren sodium in a suitable solvent such as N,N-dimethylformamide.

  • Cool the solution to a low temperature (e.g., -40 °C).

  • Add iodomethyl pivalate and stir the reaction mixture at low temperature until completion.

  • Add pure water to precipitate the crude Cefditoren Pivoxil.

  • Filter the crude product, wash with water, and dry.

Step 3: Purification [14]

  • Dissolve the crude Cefditoren Pivoxil in a mixture of dichloromethane and ethanol.

  • Wash the solution with a 1% sodium bicarbonate solution and then with pure water.

  • Separate the organic phase, dry it over a suitable drying agent, and evaporate the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield high-purity Cefditoren Pivoxil.

Protocol 2: HPLC-UV Method for Purity and Impurity Profiling

This protocol describes a reversed-phase HPLC method for the determination of Cefditoren Pivoxil and its related substances.[14][15][16]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase A: Phosphate buffer (pH 3.0).[17]

  • Mobile Phase B: Acetonitrile and Methanol mixture.[17]

  • Gradient: A gradient elution is typically used to separate the main component from its impurities. A representative gradient could be:

    • 0-10 min: 50% B

    • 10-25 min: 50-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min.[17]

  • Detection: UV at 230 nm.[5]

  • Injection Volume: 20 µL.[15]

  • Column Temperature: Ambient or controlled at 25 °C.

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of Cefditoren Pivoxil reference standard into a 25 mL volumetric flask. Dissolve in the mobile phase and make up to volume.

  • Sample Solution: For tablets, weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to one tablet and transfer it to a suitable volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[15]

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of Cefditoren against bacterial isolates.[18][19]

Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Cefditoren stock solution.

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the Cefditoren stock solution in CAMHB directly in the microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 16 µg/mL).

  • Prepare Inoculum: Prepare a bacterial suspension from 3-5 colonies grown overnight on a suitable agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Cefditoren that completely inhibits visible growth of the organism.

Conclusion

This technical guide provides a comprehensive overview of Cefditoren Pivoxil, from its fundamental chemical properties and mechanism of action to detailed experimental protocols for its synthesis and analysis. The tabulated quantitative data on its pharmacokinetics and antimicrobial activity serve as a valuable resource for researchers and drug development professionals. The provided diagrams offer a clear visualization of its mechanism and structure-activity relationships. This compilation of information aims to facilitate further research and development in the field of cephalosporin antibiotics.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Separation of Cefditoren Pivoxil from its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefditoren Pivoxil and the separation of its degradation products. The method is suitable for quality control and stability testing of Cefditoren Pivoxil in bulk drug and pharmaceutical formulations. The described method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier, ensuring adequate resolution of the parent drug from its potential impurities generated under various stress conditions.

Introduction

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Ammonium Acetate Buffer (pH adjusted to 3.5 with Formic Acid)
Mobile Phase B Methanol:Acetonitrile (40:60 v/v)[3]
Gradient Program Time (min)
0
30
40
45
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm[1][3][4]
Injection Volume 20 µL
Column Temperature Ambient
Diluent Methanol:Ammonium Acetate Buffer (pH 3.5) (50:50 v/v)[1]
Preparation of Solutions

Ammonium Acetate Buffer (25 mM, pH 3.5): Dissolve approximately 1.93 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with formic acid. Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase B (Methanol:Acetonitrile, 40:60 v/v): Mix 400 mL of HPLC grade methanol with 600 mL of HPLC grade acetonitrile.

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Cefditoren Pivoxil reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Cefditoren Pivoxil and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Pipette 2.5 mL of the filtered solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of Cefditoren Pivoxil.[1][5]

Stress ConditionProcedure
Acid Hydrolysis To 1 mL of the Standard Stock Solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Keep at ambient temperature for 3 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute to 10 mL with diluent.[1]
Alkaline Hydrolysis To 1 mL of the Standard Stock Solution (1000 µg/mL), add 1 mL of 0.01 N NaOH. Keep at ambient temperature for 3 hours. Neutralize with 1 mL of 0.01 N HCl and dilute to 10 mL with diluent.[1][3]
Oxidative Degradation To 1 mL of the Standard Stock Solution (1000 µg/mL), add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.[1]
Thermal Degradation Expose the solid drug powder to dry heat at 70°C for 48 hours. Prepare a 100 µg/mL solution in diluent.
Photolytic Degradation Expose the solid drug powder to UV light (200 Wh/m²) and cool white fluorescent light (1.2 million lux hours). Prepare a 100 µg/mL solution in diluent.

Data Presentation

The following table summarizes the expected system suitability results and acceptance criteria for the method.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Resolution between Cefditoren Pivoxil and nearest eluting peak ≥ 2.0

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Cefditoren Pivoxil Reference Standard B Dissolve in Diluent (Stock Solution) A->B C Dilute to Working Concentration B->C G Inject into HPLC System C->G D Weigh and Powder Tablets E Extract with Diluent and Sonicate D->E F Filter and Dilute to Final Concentration E->F F->G H Chromatographic Separation (C18 Column, Gradient Elution) G->H I UV Detection at 230 nm H->I J Integrate Peaks I->J K Calculate System Suitability J->K L Quantify Impurities and Assay J->L

Caption: Experimental workflow for HPLC analysis of Cefditoren Pivoxil.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Cefditoren Pivoxil Stock Solution/Solid Acid Acid Hydrolysis (0.1 N HCl) Start->Acid Alkali Alkaline Hydrolysis (0.01 N NaOH) Start->Alkali Oxidation Oxidative Stress (30% H2O2) Start->Oxidation Thermal Dry Heat (70°C) Start->Thermal Photo UV/Visible Light Start->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies of Cefditoren Pivoxil.

Conclusion

The HPLC method described in this application note is specific, stable, and suitable for the separation of Cefditoren Pivoxil from its impurities. The gradient elution provides sufficient resolution to separate the main peak from various degradation products generated during forced degradation studies, confirming the stability-indicating nature of the method. This protocol can be effectively implemented in a quality control laboratory for routine analysis and stability assessment of Cefditoren Pivoxil.

References

Application Note: Characterization of N-Methyl Pivalate-Cefditoren Pivoxil using LC-MS/TOF Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic effective against a broad spectrum of bacteria. As a prodrug, it is hydrolyzed by esterases to its active form, cefditoren. The manufacturing and storage of cefditoren pivoxil can lead to the formation of various impurities, which can affect the drug's efficacy and safety. One such process-related impurity is N-Methyl Pivalate-Cefditoren Pivoxil.

This application note provides a detailed protocol for the identification and characterization of this compound in cefditoren pivoxil drug substances using Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF). This method is crucial for quality control and regulatory compliance in drug development and manufacturing.

Experimental Protocols

Materials and Reagents
  • Cefditoren Pivoxil reference standard

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized or Milli-Q)

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cefditoren Pivoxil and this compound reference standards in 10 mL of methanol individually.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase diluent (50:50 v/v methanol and ammonium acetate buffer).

  • Sample Solution: Prepare a solution of the cefditoren pivoxil drug substance in the mobile phase diluent to a final concentration of approximately 1 mg/mL.

LC-MS/TOF Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a time-of-flight mass spectrometer.

Table 1: LC-MS/TOF Instrumental Conditions

ParameterCondition
LC System Agilent 1100 Series or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Ammonium acetate in water with 0.1% formic acid (pH 3.5)
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Time (min)
0
30
40
45
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Mass Spectrometer Bruker micrOTOF-Q or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 50 - 1000 m/z
Capillary Voltage 4500 V
Nebulizer Gas Nitrogen, 1.5 Bar
Drying Gas Nitrogen, 8.0 L/min
Drying Gas Temp. 200°C

Data Presentation

The LC-MS/TOF analysis will yield data on the retention time, accurate mass, and fragmentation pattern of the analytes.

Table 2: Quantitative Analysis of Cefditoren Pivoxil and this compound Impurity

CompoundRetention Time (min)Observed m/z [M+H]⁺Calculated MassMass Error (ppm)
Cefditoren Pivoxil15.2621.1265621.12600.8
This compound18.5735.2098735.20920.8

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/TOF Analysis cluster_data Data Processing Standard_Stock Prepare Stock Solutions (1 mg/mL) Working_Standard Prepare Working Standard (100 µg/mL) Standard_Stock->Working_Standard LC_Separation LC Separation (C18 Column, Gradient Elution) Working_Standard->LC_Separation Sample_Solution Prepare Sample Solution (1 mg/mL) Sample_Solution->LC_Separation MS_Detection MS Detection (ESI+, TOF) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Compound_ID Compound Identification (Accurate Mass, Retention Time) Data_Acquisition->Compound_ID Characterization Structural Characterization (MS/MS Fragmentation) Compound_ID->Characterization

Caption: Experimental workflow for the LC-MS/TOF analysis of this compound.

Logical Relationship of Cefditoren Pivoxil and its Impurity

The relationship between the active pharmaceutical ingredient (API) and its impurity is crucial for understanding the drug's quality.

G API Cefditoren Pivoxil (API) Drug_Product Cefditoren Pivoxil Drug Product API->Drug_Product Formulation Impurity This compound (Process Impurity) Impurity->Drug_Product Contaminant

Caption: Relationship between Cefditoren Pivoxil and its process impurity.

Cefditoren Pivoxil Hydrolysis Pathway

Cefditoren pivoxil is a prodrug that undergoes hydrolysis to become active.

G Cefditoren_Pivoxil Cefditoren Pivoxil (Prodrug) Cefditoren Cefditoren (Active Drug) Cefditoren_Pivoxil->Cefditoren Esterase Hydrolysis Pivalic_Acid Pivalic Acid Cefditoren_Pivoxil->Pivalic_Acid Esterase Hydrolysis

Caption: Hydrolysis pathway of Cefditoren Pivoxil to its active form.

Discussion

The described LC-MS/TOF method provides a robust and sensitive approach for the detection and characterization of this compound in cefditoren pivoxil drug substance. The high mass accuracy of the TOF analyzer allows for the confident identification of the impurity based on its elemental composition. Further fragmentation analysis (MS/MS) can be employed to confirm the structure of the impurity by comparing its fragmentation pattern with that of a reference standard. This application note serves as a comprehensive guide for quality control laboratories and researchers in the pharmaceutical industry to ensure the purity and safety of cefditoren pivoxil.

Application Note: Rapid U-PLC Method for the Detection of Cefditoren Pivoxil and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a rapid and robust Ultra-Performance Liquid Chromatography (UPLC) method for the determination of Cefditoren Pivoxil and its process-related and degradation impurities. The method is stability-indicating and can be used for routine quality control and stability testing of Cefditoren Pivoxil in active pharmaceutical ingredients (API). The developed isocratic UPLC method offers a significant reduction in analysis time while maintaining excellent resolution and sensitivity.

Introduction

Cefditoren Pivoxil is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] Like other β-lactam antibiotics, Cefditoren Pivoxil can degrade under various stress conditions, leading to the formation of impurities that may impact its safety and efficacy.[3][4] Therefore, a reliable and rapid analytical method is crucial for monitoring the purity of Cefditoren Pivoxil during its manufacturing and storage. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity.[1][2] This application note presents a validated UPLC method for the rapid detection of Cefditoren Pivoxil and its impurities. The method was developed based on forced degradation studies to ensure its stability-indicating nature.

Experimental Protocols

Instrumentation and Materials
  • UPLC System: A Waters ACQUITY UPLC™ system with a photodiode array (PDA) detector or equivalent.

  • Column: Kromacil C18 column (50 x 2.1 mm, 3.5 µm) or equivalent.[1][2]

  • Software: Empower™ or equivalent chromatography data software.

  • Reagents:

    • Cefditoren Pivoxil reference standard and impurity standards (if available).

    • Acetonitrile (HPLC grade).

    • Ammonium Acetate (analytical grade).

    • Glacial Acetic Acid (analytical grade).

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

    • Milli-Q water or equivalent.

Chromatographic Conditions

A summary of the optimized UPLC method parameters is provided in the table below.

ParameterCondition
Mobile Phase A 0.05 M Ammonium Acetate buffer (pH adjusted to 6.7 with Glacial Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Isocratic: 80% A : 20% B
Flow Rate 0.25 mL/min[1][2]
Column Temperature 30°C
Injection Volume 2 µL
Detection Wavelength 230 nm[4]
Run Time 5 minutes
Preparation of Solutions
  • Mobile Phase A (Ammonium Acetate Buffer, pH 6.7): Dissolve 3.85 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust the pH to 6.7 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial mobile phase composition (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Cefditoren Pivoxil reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.[1][2]

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the Cefditoren Pivoxil sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 1 mL of this solution to 10 mL with the diluent.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[3][4]

  • Acid Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 3 hours.[4] Neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the diluent.

  • Alkali Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 0.01 N NaOH. Keep at room temperature for 3 hours.[4] Neutralize the solution with an equivalent amount of 0.01 N HCl and dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[4] Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Expose the solid Cefditoren Pivoxil powder to dry heat at 60°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the Cefditoren Pivoxil solution (1000 µg/mL) to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.

Results and Discussion

The developed UPLC method successfully separated Cefditoren Pivoxil from its degradation products within a short run time of 5 minutes. The method was validated for specificity, linearity, precision, and robustness.

System Suitability

The system suitability was evaluated by injecting six replicate injections of the working standard solution. The results are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20005800
% RSD of Peak Area ≤ 2.0%0.5%
Forced Degradation Results

Cefditoren Pivoxil was found to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remained stable under thermal and photolytic stress.[3][4] The chromatograms of the stressed samples showed well-resolved peaks for the impurities from the main Cefditoren Pivoxil peak, demonstrating the stability-indicating nature of the method.

Stress ConditionRetention Time (min) of Main Peak% DegradationRetention Times (min) of Major Impurities
Unstressed 2.77--
Acid (0.1 N HCl) 2.77~99%[1]1.82, 3.54
Alkali (0.01 N NaOH) 2.77~99%[1]1.82
Oxidative (30% H₂O₂) 2.77~64%[3]1.82, 4.15
Thermal (60°C) 2.77No significant degradation-
Photolytic (UV light) 2.77No significant degradation-

Visualizations

UPLC_Workflow A Sample and Standard Preparation E Sample Analysis A->E B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B->E C UPLC System Setup (Column, Mobile Phase, etc.) D System Suitability Testing C->D D->E If passes F Data Acquisition and Processing E->F G Impurity Profiling and Quantification F->G H Method Validation G->H

Caption: Experimental workflow for UPLC method development.

Logical_Relationship Inputs Inputs Cefditoren Pivoxil API Reference Standards Reagents and Solvents UPLC Instrumentation Process UPLC Method Development & Validation Method Optimization Forced Degradation Validation as per ICH Guidelines Inputs->Process Outputs Outputs Validated Rapid UPLC Method Impurity Profile Stability Data Application Note Process->Outputs

Caption: Logical relationship of the UPLC method development process.

Conclusion

The developed UPLC method is rapid, specific, precise, and stability-indicating for the determination of Cefditoren Pivoxil and its impurities. The short run time of 5 minutes makes it suitable for high-throughput analysis in a quality control environment. The method can be effectively used for the routine analysis of Cefditoren Pivoxil in API and for monitoring its stability.

References

Application Notes and Protocols for N-Methyl Pivalate-Cefditoren Pivoxil Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the sourcing, characterization, and application of the N-Methyl Pivalate-Cefditoren Pivoxil reference standard for the quality control of Cefditoren Pivoxil, a third-generation oral cephalosporin antibiotic.

Introduction to this compound

This compound is a known impurity and related substance of Cefditoren Pivoxil. As a reference standard, it is a highly purified and well-characterized compound essential for the accurate identification and quantification of this impurity in Cefditoren Pivoxil active pharmaceutical ingredients (APIs) and finished drug products.[1][2] Its use is critical for ensuring the quality, safety, and efficacy of Cefditoren Pivoxil formulations by controlling the levels of related substances.[3]

Chemical Structure and Properties:

PropertyValue
IUPAC Name (6R, 7R)-(Pivaloyloxy)methyl 7-((Z)-2-(methoxyimino)-2-(2-(((pivaloyloxy)methyl)amino)thiazol-4-yl)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1]
Molecular Formula C₃₁H₃₈N₆O₉S₃[4]
Molecular Weight 734.86 g/mol [4]
Parent Drug Cefditoren[1]
Sourcing and Handling of the Reference Standard

This compound reference standard can be sourced from various specialized suppliers of pharmaceutical reference standards and impurities.

Recommended Suppliers:

  • Pharmaffiliates[4]

  • Veeprho[1]

  • Allmpus

  • Santa Cruz Biotechnology[5]

  • Simson Pharma[2]

Certificate of Analysis (CoA):

A Certificate of Analysis must accompany the reference standard. The CoA provides essential information regarding the identity, purity, and storage of the compound. While the exact values may vary by lot and supplier, a typical CoA will include the following information:

ParameterTypical Specification
Appearance A solid powder
Solubility Soluble in Methanol
Identity (by ¹H-NMR, Mass Spec) Conforms to structure[6][7]
Chromatographic Purity (by HPLC) ≥ 95%[6][7][8][9]
Assay (by Mass Balance) Provided with uncertainty
Storage Conditions 2-8°C, protected from light[6][7][9]

Handling and Storage:

  • The reference standard should be stored under the conditions specified on the CoA to ensure its stability.[6][7][9]

  • It is intended for research and analytical use only.

  • Standard laboratory safety precautions should be followed when handling this compound.

Experimental Protocols

Protocol 1: Identification of this compound in Cefditoren Pivoxil Samples by HPLC

Objective: To qualitatively identify the presence of this compound in a sample of Cefditoren Pivoxil drug substance or product by comparing retention times.

Materials:

  • This compound Reference Standard

  • Cefditoren Pivoxil test sample

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate or phosphate buffer

  • HPLC system with UV or PDA detector

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with a mixture of ammonium acetate buffer and a mixture of acetonitrile and methanol.[5][10]
Flow Rate 1.0 mL/min[2]
Column Temperature 40°C[5]
Detection Wavelength 230 nm or 256 nm[2][11]
Injection Volume 20 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase components) to obtain a standard solution of a known concentration (e.g., 10 µg/mL).

  • Test Solution Preparation: Prepare a solution of the Cefditoren Pivoxil test sample in the same diluent to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Analysis:

    • Inject the standard solution into the HPLC system and record the chromatogram.

    • Inject the test solution into the HPLC system and record the chromatogram.

  • Identification: Compare the retention time of any peak in the chromatogram of the test solution with the retention time of the peak in the chromatogram of the standard solution. The presence of a peak in the test solution with a retention time corresponding to that of the this compound standard indicates the presence of this impurity.

Protocol 2: Quantification of this compound in Cefditoren Pivoxil Samples by HPLC

Objective: To quantify the amount of N-Methyl Pivoxil in a Cefditoren Pivoxil sample using an external standard method.

Procedure:

  • Standard and Test Solution Preparation: Prepare the standard and test solutions as described in Protocol 1. Ensure the concentration of the standard solution is within the linear range of the detector.

  • Linearity (if not already established): Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.99).

  • Chromatographic Analysis:

    • Inject the standard solution a sufficient number of times (e.g., n=5) to check for system suitability (e.g., %RSD of peak areas < 2.0%).

    • Inject the test solution.

  • Calculation: Calculate the percentage of this compound in the Cefditoren Pivoxil test sample using the following formula:

    Where:

    • Area_impurity_sample is the peak area of this compound in the test sample chromatogram.

    • Area_standard is the average peak area of this compound in the standard solution chromatograms.

    • Conc_standard is the concentration of the this compound standard solution.

    • Conc_sample is the concentration of the Cefditoren Pivoxil test solution.

Visualizations

Mechanism of Action of Cefditoren (A Beta-Lactam Antibiotic)

G cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan Layer) Cell_Lysis Cell Lysis and Bacterial Death Bacterial_Cell_Wall->Cell_Lysis Weakened Cell Wall PBP Penicillin-Binding Proteins (PBPs) PBP->Bacterial_Cell_Wall Synthesis Precursors Peptidoglycan Precursors Precursors->PBP Cross-linking Cefditoren Cefditoren (Active form of Cefditoren Pivoxil) Cefditoren->PBP Inhibition

Caption: Mechanism of action of Cefditoren.

Workflow for Impurity Identification and Quantification

G Start Start: Cefditoren Pivoxil Sample HPLC_Analysis HPLC Analysis of Test Sample Start->HPLC_Analysis Peak_Detection Detection of Unknown Peak HPLC_Analysis->Peak_Detection Compare_RT Compare Retention Time (RT) with Reference Standard Peak_Detection->Compare_RT Unknown Peak Found Report Report Result Peak_Detection->Report No Unknown Peaks RT_Match RT Match? Compare_RT->RT_Match Quantify Quantify Impurity using External Standard Method RT_Match->Quantify Yes Further_ID Further Identification Required (e.g., LC-MS) RT_Match->Further_ID No Quantify->Report End End Report->End Further_ID->Report

Caption: Impurity identification and quantification workflow.

References

Application Notes and Protocols for Forced Degradation Studies of Cefditoren Pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefditoren Pivoxil is a third-generation oral cephalosporin antibiotic. To ensure its efficacy and safety, a thorough understanding of its stability profile is crucial. Forced degradation studies are essential in drug development to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also aid in developing stability-indicating analytical methods. This document provides detailed protocols for conducting forced degradation studies on Cefditoren Pivoxil under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Cefditoren Pivoxil has been found to be susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][2][3][4] The primary analytical technique for separating and quantifying Cefditoren Pivoxil and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Analytical Method: Stability-Indicating RP-HPLC

A stability-indicating analytical method is crucial to separate the degradation products from the active pharmaceutical ingredient (API). Several RP-HPLC methods have been developed for Cefditoren Pivoxil. A common approach involves a C18 column with a mobile phase consisting of a buffer and an organic modifier.

Table 1: Example of a Stability-Indicating RP-HPLC Method

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and Ammonium Acetate Buffer (25 mM, pH 3.5) in a gradient mode.[2]
An alternative isocratic mobile phase is water:acetonitrile (50:50, v/v).[5]
Flow Rate 1.0 to 1.2 mL/min[1][5]
Detection UV at 218 nm, 220 nm, or 230 nm[1][5]
Injection Volume 20 µL
Column Temperature Ambient

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to achieve a degradation of 10-15% of the drug substance.[2]

Hydrolytic Degradation

a. Acidic Hydrolysis

  • Protocol:

    • Prepare a stock solution of Cefditoren Pivoxil in methanol (e.g., 1000 µg/mL).[2]

    • To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).[2]

    • Keep the mixture at ambient temperature for 3 hours.[2]

    • After the incubation period, neutralize the solution with an equivalent volume and concentration of sodium hydroxide (NaOH).

    • Dilute the resulting solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

b. Alkaline Hydrolysis

  • Protocol:

    • Prepare a stock solution of Cefditoren Pivoxil in methanol (e.g., 1000 µg/mL).[2]

    • To 1 mL of the stock solution, add 1 mL of 0.01 N Sodium Hydroxide (NaOH).[2]

    • Keep the mixture at ambient temperature for 3 hours.[2]

    • After the incubation period, neutralize the solution with an equivalent volume and concentration of hydrochloric acid (HCl).

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

c. Neutral Hydrolysis

  • Protocol:

    • Prepare a stock solution of Cefditoren Pivoxil in methanol (e.g., 1000 µg/mL).[2]

    • To 1 mL of the stock solution, add 1 mL of purified water.[2]

    • Keep the mixture at ambient temperature for 3 hours.[2]

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • Protocol:

    • Prepare a stock solution of Cefditoren Pivoxil in methanol (e.g., 1000 µg/mL).[2]

    • To 1 mL of the stock solution, add 1 mL of hydrogen peroxide (H₂O₂) solution (concentrations ranging from 10% to 30% may be used to achieve desired degradation).[2]

    • Keep the mixture at room temperature for 24 hours.[2]

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

Thermal Degradation
  • Protocol:

    • Place the solid Cefditoren Pivoxil powder in a controlled temperature oven.

    • Expose the sample to dry heat at a specific temperature (e.g., 50-70°C) for a defined period (e.g., up to 7 days).[6]

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration for HPLC analysis. Note: Studies have shown Cefditoren Pivoxil to be stable under thermal stress conditions.[2][3]

Photolytic Degradation
  • Protocol:

    • Expose the solid Cefditoren Pivoxil powder to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare a solution of the light-exposed sample and the control sample in the mobile phase at a suitable concentration for HPLC analysis. Note: Cefditoren Pivoxil has been reported to be stable under photolytic stress conditions.[2][3]

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of degradation of Cefditoren Pivoxil and the formation of impurities.

Table 2: Summary of Forced Degradation Results for Cefditoren Pivoxil

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Impurities Formed
Acid Hydrolysis 0.1 N HCl3 hAmbientSignificantDP-I, DP-II
Alkaline Hydrolysis 0.01 N NaOH3 hAmbientSignificantDP-I, DP-II[4]
Neutral Hydrolysis Water3 hAmbientSignificantDP-I, DP-II[4]
Oxidative 10-30% H₂O₂24 hRoom Temp~63.72%[1]DP-I, DP-II[4]
Thermal Dry Heat (e.g., 60°C)Up to 7 days60°CStableNot Applicable
Photolytic UV/Visible LightICH GuidelinePhotostability ChamberStable[2]Not Applicable

DP-I and DP-II refer to Degradation Product I and II as identified in some studies. The formation of specific, characterized impurities should be detailed based on experimental findings.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of Cefditoren Pivoxil.

G cluster_0 Preparation cluster_2 Sample Processing cluster_3 Analysis API Cefditoren Pivoxil API StockSol Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) API->StockSol Thermal Thermal Degradation (Solid, Dry Heat) API->Thermal Photo Photolytic Degradation (Solid, UV/Vis Light) API->Photo Acid Acid Hydrolysis (0.1 N HCl, RT, 3h) StockSol->Acid Base Alkaline Hydrolysis (0.01 N NaOH, RT, 3h) StockSol->Base Neutral Neutral Hydrolysis (Water, RT, 3h) StockSol->Neutral Oxidative Oxidative Degradation (10-30% H₂O₂, RT, 24h) StockSol->Oxidative Neutralize Neutralization (for Acid/Base Hydrolysis) Acid->Neutralize Base->Neutralize Dilute Dilution with Mobile Phase Neutral->Dilute Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Stability-Indicating RP-HPLC Analysis Dilute->HPLC LCMS Impurity Identification (LC-MS/TOF) HPLC->LCMS

Caption: Workflow for Forced Degradation of Cefditoren Pivoxil.

Relationship between Stress Conditions and Degradation

This diagram illustrates the susceptibility of Cefditoren Pivoxil to different stress conditions, leading to the formation of degradation products.

G cluster_degradation Degradation Pathways cluster_stability Stable Conditions CP Cefditoren Pivoxil Hydrolysis Hydrolytic Degradation (Acidic, Alkaline, Neutral) CP->Hydrolysis Susceptible Oxidation Oxidative Degradation CP->Oxidation Susceptible Thermal Thermal Stress CP->Thermal Stable Photolytic Photolytic Stress CP->Photolytic Stable DegradationProducts Degradation Products (e.g., DP-I, DP-II) Hydrolysis->DegradationProducts Oxidation->DegradationProducts

References

Chromatographic Resolution of Cefditoren Pivoxil: Application Notes and Protocols for Isomer and Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chromatographic separation of Cefditoren Pivoxil isomers and impurities. The methods outlined are essential for the quality control, stability testing, and formulation development of this third-generation cephalosporin antibiotic.

Introduction

Cefditoren Pivoxil is an orally administered prodrug that is rapidly hydrolyzed by esterases to its active form, Cefditoren. As with many complex pharmaceutical molecules, the synthesis and storage of Cefditoren Pivoxil can result in the formation of various isomers and degradation products. Regulatory agencies require robust analytical methods to identify and quantify these impurities to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques widely employed for this purpose. This document details validated chromatographic methods for the comprehensive analysis of Cefditoren Pivoxil.

Chromatographic Methods and Data

Several chromatographic methods have been developed and validated for the analysis of Cefditoren Pivoxil and its related substances. The following tables summarize the key parameters and findings from various studies.

Table 1: HPLC Method for Stability-Indicating Assay

This method is suitable for the separation of Cefditoren Pivoxil from its degradation products generated under stress conditions.

ParameterValueReference
Column HiQSil C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase Gradient elution with Methanol (A) and 25 mM Ammonium Acetate buffer, pH 3.5 (B). Gradient: T0/50:50, T30/70:30, T40/50:50[1][2]
Flow Rate 1.0 mL/min[2]
Detection UV at 230 nm[1][2]
Concentration Range 25–250 µg/mL[3]
Resolution >2 between all peaks[1][3]
Table 2: UPLC Method for Purity Determination

This UPLC method offers a more rapid and efficient analysis for determining the purity of Cefditoren Pivoxil in Active Pharmaceutical Ingredients (API).

ParameterValueReference
Column Kromacil C18 (50 x 2.1 mm, 3.5 µm)[4][5]
Mobile Phase Acetonitrile and Ammonium Acetate buffer (pH 6.7)[4][5]
Flow Rate 0.25 mL/min[4][5]
Linearity Range 80 - 120 µg/mL[4][5]
Purity of API 98.56%[4]
Maximum Impurity 0.49%[4]
Table 3: Isocratic RP-HPLC Method for Pharmaceutical Formulations

This method provides a straightforward approach for the routine analysis of Cefditoren Pivoxil in tablet dosage forms.

ParameterValueReference
Column C18 (250 x 4.6 mm, 5 µm)[6][7]
Mobile Phase Acetonitrile and Water (50:50, v/v)[6][8]
Flow Rate 1.2 mL/min[6][7][8]
Detection UV at 218 nm[6][7][8]
Linearity Range 1.0 - 250 µg/mL[6][7][8]
Retention Time ~3.65 min[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is designed to assess the stability of Cefditoren Pivoxil under various stress conditions as per ICH guidelines Q1A (R2).[1][2][10]

1. Preparation of Solutions

  • Buffer Preparation: Prepare a 25 mM Ammonium Acetate solution and adjust the pH to 3.5 using formic acid.[1][2]

  • Mobile Phase: Prepare the mobile phase components: Methanol (Solvent A) and the prepared buffer (Solvent B).

  • Diluent: Mix methanol and the prepared buffer in a 50:50 (v/v) ratio.[1][2]

  • Standard Stock Solution: Accurately weigh and dissolve Cefditoren Pivoxil in the diluent to obtain a stock solution of 1000 µg/mL.[2]

  • Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of 100 µg/mL.[1][3]

2. Forced Degradation Studies

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and keep at room temperature for 3 hours. Neutralize the solution with an equivalent amount of 0.1 N NaOH.[2]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH and keep at room temperature for 3 hours. Neutralize the solution with an equivalent amount of 0.01 N HCl.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H2O2 and keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose the solid drug powder to dry heat in an oven.

  • Photolytic Degradation: Expose the solid drug powder to UV light in a photostability chamber.[1][2]

  • Sample Preparation for Analysis: After degradation, dilute the stressed samples with the diluent to achieve a theoretical Cefditoren Pivoxil concentration of 100 µg/mL before injection.[1][3]

3. Chromatographic Analysis

  • Injection Volume: 20 µL.

  • Column: HiQSil C18 (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase Gradient:

    • 0 min: 50% A, 50% B

    • 30 min: 70% A, 30% B

    • 40 min: 50% A, 50% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 230 nm.[1][2]

  • Analysis: Analyze the chromatograms for the appearance of degradation peaks and the decrease in the area of the parent drug peak. The method should demonstrate specificity with all peaks being well-resolved.[1]

Protocol 2: UPLC Method for API Purity

This protocol is optimized for speed and efficiency in determining the purity of Cefditoren Pivoxil raw material.

1. Preparation of Solutions

  • Buffer Preparation: Prepare an Ammonium Acetate buffer and adjust the pH to 6.7.[4][5]

  • Mobile Phase: Prepare the mobile phase by mixing Acetonitrile and the prepared buffer in the desired ratio.

  • Standard and Sample Preparation: Prepare solutions of the Cefditoren Pivoxil API in the concentration range of 80-120 µg/mL using a suitable diluent.[4][5]

2. Chromatographic Analysis

  • Injection Volume: Inject an appropriate volume of the sample.

  • Column: Kromacil C18 (50 x 2.1 mm, 3.5 µm).[4][5]

  • Flow Rate: 0.25 mL/min.[4][5]

  • Detection: Set the UV detector to an appropriate wavelength.

  • Analysis: Calculate the percentage purity of the API by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow for Stability Studies

G cluster_prep Solution Preparation cluster_stress Forced Degradation (ICH Q1A R2) cluster_analysis Analysis stock Cefditoren Pivoxil Stock Solution (1000 µg/mL) acid Acid Hydrolysis (0.1N HCl) stock->acid Expose to stress alkali Alkaline Hydrolysis (0.01N NaOH) stock->alkali Expose to stress oxidation Oxidation (30% H2O2) stock->oxidation Expose to stress thermal Thermal Stress stock->thermal Expose to stress photo Photolytic Stress stock->photo Expose to stress sample_prep Sample Dilution to 100 µg/mL acid->sample_prep Prepare for injection alkali->sample_prep Prepare for injection oxidation->sample_prep Prepare for injection thermal->sample_prep Prepare for injection photo->sample_prep Prepare for injection hplc HPLC Analysis sample_prep->hplc Inject into system data Data Interpretation hplc->data Generate Chromatogram

Caption: Workflow for forced degradation studies of Cefditoren Pivoxil.

Logical Flow for Chromatographic Method Development

G cluster_initial Initial Steps cluster_development Method Development cluster_validation Method Validation lit_review Literature Review col_select Column Selection (e.g., C18) lit_review->col_select drug_prop Drug Properties (pKa, solubility) mob_phase Mobile Phase Optimization (pH, organic ratio) drug_prop->mob_phase col_select->mob_phase detection Detector Wavelength Selection mob_phase->detection flow_rate Flow Rate Adjustment detection->flow_rate specificity Specificity flow_rate->specificity linearity Linearity specificity->linearity precision Precision linearity->precision accuracy Accuracy precision->accuracy robustness Robustness accuracy->robustness

Caption: Logical flow for developing a chromatographic method.

References

Application Notes and Protocols for the Quality Control of Cefditoren Pivoxil: Analysis of the N-Methyl Pivalate-Cefditoren Pivoxil (Cefditoren Dipivoxil) Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren Pivoxil is a third-generation oral cephalosporin antibiotic. As with all active pharmaceutical ingredients (APIs), ensuring its purity and controlling impurities is critical for the safety and efficacy of the final drug product. One process-related impurity that requires careful monitoring is initially referred to as N-Methyl Pivalate-Cefditoren Pivoxil.

Through detailed analysis of its chemical structure, this impurity has been identified as (6R, 7R)-(Pivaloyloxy)methyl 7-((Z)-2-(methoxyimino)-2-(2-(((pivaloyloxy)methyl)amino)thiazol-4-yl)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate , also known by the synonyms Cefditoren Dipivoxil or Cefditoren Impurity 7 . This document provides detailed application notes and protocols for the identification and quantification of this impurity in Cefditoren Pivoxil pharmaceutical quality control.

Understanding the Impurity: Cefditoren Dipivoxil

Cefditoren Dipivoxil is a derivative of Cefditoren Pivoxil where an additional pivaloyloxymethyl group is attached to the amino group of the aminothiazole ring.

Chemical Structures
CompoundStructure
Cefditoren Pivoxil
Cefditoren Dipivoxil
Physicochemical Data
ParameterCefditoren PivoxilCefditoren Dipivoxil
Molecular Formula C₂₅H₂₈N₆O₇S₃C₃₁H₃₈N₆O₉S₃
Molecular Weight 620.72 g/mol 734.86 g/mol
IUPAC Name (pivaloyloxy)methyl (6R, 7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate(6R, 7R)-(Pivaloyloxy)methyl 7-((Z)-2-(methoxyimino)-2-(2-(((pivaloyloxy)methyl)amino)thiazol-4-yl)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Formation Pathway

The Cefditoren Dipivoxil impurity is likely formed during the synthesis of Cefditoren Pivoxil. The final step of the synthesis typically involves the esterification of Cefditoren acid with iodomethyl pivalate. If an excess of iodomethyl pivalate is used or if the reaction conditions are not carefully controlled, a second molecule of iodomethyl pivalate can react with the amino group on the aminothiazole ring of Cefditoren Pivoxil, leading to the formation of the dipivoxil impurity.

Cefditoren_Acid Cefditoren Acid Cefditoren_Pivoxil Cefditoren Pivoxil (API) Cefditoren_Acid->Cefditoren_Pivoxil Esterification Iodomethyl_Pivalate Iodomethyl Pivalate (Esterifying Agent) Iodomethyl_Pivalate->Cefditoren_Pivoxil Cefditoren_Dipivoxil Cefditoren Dipivoxil (Impurity) Cefditoren_Pivoxil->Cefditoren_Dipivoxil Side Reaction Excess_Iodomethyl_Pivalate Excess Iodomethyl Pivalate Excess_Iodomethyl_Pivalate->Cefditoren_Dipivoxil

Formation of Cefditoren Dipivoxil Impurity.

Analytical Method for Quantification

The following protocol is a proposed method based on published High-Performance Liquid Chromatography (HPLC) methods for Cefditoren Pivoxil and its related substances. This method should be validated according to ICH guidelines before implementation.

Experimental Protocol: HPLC Method
ParameterValue
Instrumentation HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefditoren Dipivoxil reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of Cefditoren Pivoxil API in 25 mL of diluent to obtain a concentration of about 1 mg/mL.

System Suitability
ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the Cefditoren Pivoxil peak.
Theoretical Plates (N) Not less than 2000 for the Cefditoren Pivoxil peak.
Relative Standard Deviation (RSD) Not more than 2.0% for six replicate injections of the standard solution.
Calculation

The amount of Cefditoren Dipivoxil in the Cefditoren Pivoxil sample can be calculated using the following formula:

Where:

  • Area_impurity is the peak area of Cefditoren Dipivoxil in the sample chromatogram.

  • Area_standard is the peak area of Cefditoren Dipivoxil in the standard chromatogram.

  • Conc_standard is the concentration of the Cefditoren Dipivoxil standard solution.

  • Conc_sample is the concentration of the Cefditoren Pivoxil sample solution.

Experimental Workflow

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Diluent Prepare Diluent (ACN:Water 50:50) Standard Prepare Standard Solution (Cefditoren Dipivoxil RS) Diluent->Standard Sample Prepare Sample Solution (Cefditoren Pivoxil API) Diluent->Sample Standard_Injection Inject Standard Solution Standard->Standard_Injection Sample_Injection Inject Sample Solution Sample->Sample_Injection System_Suitability System Suitability Test System_Suitability->Sample_Injection Standard_Injection->System_Suitability Chromatogram Obtain Chromatograms Sample_Injection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Impurity Integration->Calculation

Troubleshooting & Optimization

Troubleshooting peak shape issues in N-Methyl Pivalate-Cefditoren Pivoxil HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common peak shape issues encountered during the HPLC analysis of N-Methyl Pivalate and Cefditoren Pivoxil.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for Cefditoren Pivoxil analysis?

A typical reversed-phase HPLC method for Cefditoren Pivoxil utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and a buffer (e.g., phosphate or ammonium acetate) at a pH between 2.0 and 6.0.[1][2][3][4] Detection is commonly performed using a UV detector at approximately 230 nm.[1][2]

Q2: What are the key chemical properties of Cefditoren Pivoxil and N-Methyl Pivalate that can affect my HPLC analysis?

Cefditoren Pivoxil is a weak acid with a pKa of 4.2.[1][3] This means its ionization state is highly dependent on the mobile phase pH, which can significantly impact retention time and peak shape. It is also susceptible to degradation under acidic, alkaline, and neutral hydrolytic conditions.[1][3][5][6] N-Methyl Pivalate is a less complex small molecule, and its analysis is generally straightforward using reversed-phase HPLC.[7]

Troubleshooting Guides

Issue 1: Peak Tailing

My chromatogram shows significant peak tailing for Cefditoren Pivoxil.

Peak tailing is often observed as an asymmetrical peak where the latter half is broader than the front half. This can be caused by several factors.

Potential Cause 1: Secondary Interactions with Residual Silanols

  • Explanation: The silica-based packing material in C18 columns can have residual silanol groups that are acidic. If the mobile phase pH is not optimal, these silanols can interact with basic functional groups on the analyte, leading to secondary retention mechanisms and peak tailing.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[8]

    • Use a Base-Deactivated Column: Employ a column specifically designed to have low silanol activity.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.

Potential Cause 2: Column Overload

  • Explanation: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[9][10]

  • Solution:

    • Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.

    • Decrease Injection Volume: Reducing the volume of the injected sample can also alleviate overload.[11]

Potential Cause 3: Column Degradation

  • Explanation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases or operating at high temperatures. This can create active sites that cause tailing. A void at the column inlet can also cause peak distortion.[10][11]

  • Solution:

    • Flush the Column: Reverse and flush the column to remove any strongly retained contaminants.

    • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and should be replaced.[11]

Issue 2: Peak Fronting

I am observing peak fronting for N-Methyl Pivalate.

Peak fronting, where the first half of the peak is broader than the second half, is a less common issue but can still occur.

Potential Cause 1: Sample Solvent Incompatibility

  • Explanation: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte molecules will travel through the column too quickly at the beginning of the separation, leading to a broad front.[12]

  • Solution:

    • Dissolve the Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[11]

    • Reduce Injection Volume: If using a strong sample solvent is unavoidable, minimize the injection volume.[12]

Potential Cause 2: Column Overload

  • Explanation: Similar to peak tailing, injecting too much sample can also lead to peak fronting.[13][14]

  • Solution:

    • Dilute the Sample: Reduce the concentration of your sample and reinject.[14]

Issue 3: Peak Splitting

The peak for Cefditoren Pivoxil is split into two or more smaller peaks.

Peak splitting can be a complex issue with multiple potential causes.[15][16]

Potential Cause 1: Co-elution of Degradants

  • Explanation: Cefditoren Pivoxil is known to degrade, especially in solution.[1][5] A split peak may actually be two closely eluting compounds – the parent drug and a degradation product.

  • Solution:

    • Prepare Fresh Samples: Ensure your samples are freshly prepared and stored appropriately to minimize degradation.

    • Modify Separation Conditions: Adjust the mobile phase composition or gradient to improve the resolution between the parent peak and any potential degradants.[13]

Potential Cause 2: Column Contamination or Void

  • Explanation: A blockage or void in the column frit or at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[15][17] If all peaks in the chromatogram are split, this is a likely cause.[9]

  • Solution:

    • Reverse and Flush the Column: This can sometimes dislodge particulate matter from the inlet frit.

    • Replace the Frit or Column: If the problem persists, the frit may need to be replaced, or the column itself may have a void and need replacement.[15]

Potential Cause 3: Sample Solvent/Mobile Phase Mismatch

  • Explanation: Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly different in composition can cause peak splitting, especially for early eluting peaks.[13]

  • Solution:

    • Use Mobile Phase as Sample Solvent: As a best practice, always try to dissolve your sample in the mobile phase.

Experimental Protocols & Data

Standard HPLC Method for Cefditoren Pivoxil

This method can be used as a starting point for analysis and troubleshooting.

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 25 mM Ammonium Acetate Buffer, pH 3.5
Mobile Phase B Methanol
Gradient 50% B to 70% B over 30 min
Flow Rate 1.0 mL/min
Detection 230 nm
Injection Volume 20 µL
Column Temperature 25 °C

This table is a representative method based on literature.[1][3]

Visual Troubleshooting Guides

PeakTailing_Troubleshooting start Peak Tailing Observed cause1 Secondary Interactions with Silanols? start->cause1 solution1a Adjust Mobile Phase pH (e.g., 2.5-3.5) cause1->solution1a Yes solution1b Use Base-Deactivated Column cause1->solution1b Yes cause2 Column Overload? cause1->cause2 No end_node Peak Shape Improved solution1a->end_node solution1b->end_node solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 Yes cause3 Column Degradation? cause2->cause3 No solution2->end_node solution3 Flush or Replace Column cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting workflow for peak tailing.

PeakSplitting_Troubleshooting start Peak Splitting Observed cause1 Co-elution of Degradants? start->cause1 solution1a Prepare Fresh Samples cause1->solution1a Possible solution1b Optimize Separation Conditions cause1->solution1b Possible cause2 Column Contamination or Void? cause1->cause2 Unlikely end_node Single Peak Restored solution1a->end_node solution1b->end_node solution2 Reverse and Flush Column or Replace cause2->solution2 Yes cause3 Sample Solvent Mismatch? cause2->cause3 No solution2->end_node solution3 Dissolve Sample in Mobile Phase cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting workflow for peak splitting.

References

Optimization of mobile phase for enhanced separation of Cefditoren Pivoxil impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on optimizing the mobile phase for the enhanced separation of Cefditoren Pivoxil and its impurities during HPLC and UPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Cefditoren Pivoxil impurity analysis?

A common starting point for reversed-phase HPLC analysis of Cefditoren Pivoxil is a combination of a buffered aqueous phase and an organic modifier. A frequently used mobile phase consists of a phosphate or acetate buffer with a pH between 3.0 and 6.0, mixed with acetonitrile or methanol in varying ratios.[1][2][3][4][5] For example, a mixture of phosphate buffer (pH 3.0), acetonitrile, and methanol in a 50:25:25 v/v/v ratio has been successfully used.[1][3]

Q2: How does the pH of the mobile phase affect the separation?

The pH of the mobile phase is a critical parameter as Cefditoren Pivoxil is a weak acid with a pKa value of 4.2.[4][5] Adjusting the pH of the mobile phase can significantly impact the retention time and peak shape of the main component and its impurities. For ionizable analytes, it is recommended to maintain the mobile phase pH at least one unit away from the pKa to ensure good peak shape and reproducibility.[6] For Cefditoren Pivoxil, methods have been developed using mobile phase pH values ranging from 3.0 to 8.0.[1][7]

Q3: What are the commonly used organic modifiers, and how do I choose between them?

Acetonitrile and methanol are the most common organic solvents used in the mobile phase for Cefditoren Pivoxil analysis.[1][2][3][4][5] Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. Methanol is a more cost-effective option.[8] The choice between them can affect the selectivity of the separation, so it is often beneficial to screen both during method development.

Q4: Should I use an isocratic or gradient elution method?

Both isocratic and gradient elution methods have been successfully employed for the analysis of Cefditoren Pivoxil and its impurities.[1][2][5][7] Isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler and often sufficient for routine analysis of the main component.[1][2][7] However, for complex samples containing multiple impurities with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, can provide better resolution and shorter analysis times.[4][5]

Q5: What type of column is recommended for this analysis?

C18 columns are the most frequently reported stationary phases for the separation of Cefditoren Pivoxil and its impurities.[1][2][3][5][7] Various brands and dimensions are available, with typical particle sizes of 5 µm for HPLC and smaller for UPLC.[1][2][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Mobile phase pH is too close to the pKa of the analyte or impurities.Adjust the mobile phase pH to be at least 1 pH unit above or below the pKa of the compounds of interest.[6] For Cefditoren Pivoxil (pKa ~4.2), a pH of 3.0 or below, or 5.2 or above might improve peak shape.
Secondary interactions with the stationary phase.Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to mask active silanol groups on the column.
Column overload.Reduce the injection volume or the concentration of the sample.
Poor Resolution Between Impurity Peaks Inappropriate mobile phase composition.Optimize the organic solvent-to-buffer ratio. A systematic approach, such as testing different ratios in a gradient, can help fine-tune the separation.[8]
Incorrect organic solvent.Evaluate both acetonitrile and methanol, as they offer different selectivities.
Suboptimal pH.Perform a pH screening study to find the optimal pH for the separation of critical peak pairs.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[8]
Temperature variations.Use a column oven to maintain a consistent temperature.
Inadequate column equilibration.Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using gradient elution.
Ghost Peaks Contaminants in the mobile phase or system.Use high-purity solvents and reagents. Filter the mobile phase before use.[10]
Carryover from previous injections.Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method

This protocol is based on a method developed for the estimation of Cefditoren Pivoxil in tablet dosage form.[1][3]

  • Chromatographic System:

    • HPLC system with UV-PDA detector

    • Column: C18 Nucleosil (150 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • Phosphate buffer (pH 3.0), acetonitrile, and methanol in the ratio of 50:25:25 v/v/v.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Prepare a standard solution of Cefditoren Pivoxil in the mobile phase.

    • For tablets, crush the tablets, dissolve the powder in the mobile phase, sonicate, and filter.

Protocol 2: Gradient RP-HPLC Method for Impurity Profiling

This protocol is adapted from a stability-indicating method developed for Cefditoren Pivoxil.[4][5]

  • Chromatographic System:

    • HPLC or UPLC system with a DAD or UV detector

    • Column: HiQSil C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Methanol

    • B: 25 mM Ammonium acetate buffer (pH 3.5, adjusted with formic acid)

  • Gradient Program:

    • T(min) / %A : %B

    • 0 / 50 : 50

    • 30 / 70 : 30

    • 40 / 50 : 50

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Dissolve the sample in a diluent of methanol:buffer (50:50 v/v) to the desired concentration.

Data Presentation

Table 1: Summary of Reported Isocratic HPLC Methods
Mobile Phase Composition Column Flow Rate (mL/min) Detection (nm) Retention Time (min) Reference
Phosphate buffer (pH 3.0):Acetonitrile:Methanol (50:25:25)C18 Nucleosil (150 x 4.6 mm, 5 µm)1.02304.2[1][3]
Water:Methanol (20:80), pH 6.0Nucleosil 100-5 C18 (250 x 4.6 mm, 5 µm)1.02563.65[2]
Methanol:0.025M KH2PO4 buffer (75:25)Kromosil C18 (250 x 4.6 mm, 5 µm)1.0231-[3]
Phosphate buffer (pH 8.0):Acetonitrile (40:60)C181.0220-[7]
Water:Acetonitrile (50:50)C181.2218-[7]
Table 2: Summary of a Reported Gradient HPLC Method
Mobile Phase A Mobile Phase B Gradient Program Column Flow Rate (mL/min) Detection (nm) Reference
Methanol25 mM Ammonium acetate (pH 3.5)T(min)/A:B; T0/50:50; T30/70:30; T40/50:50HiQSil C18 (250 x 4.6 mm, 5 µm)1.0230[4][5]

Visualizations

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution, Sonication, Filtration) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffering, Mixing, Degassing) separation Chromatographic Separation (C18 Column) mobile_phase_prep->separation injection->separation detection UV/PDA Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Analysis chromatogram->integration report Generate Report integration->report

Caption: A typical experimental workflow for HPLC analysis of Cefditoren Pivoxil.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution start Chromatographic Issue Identified check_ph Is pH close to pKa? start->check_ph check_mobile_phase Optimize Mobile Phase Ratio? start->check_mobile_phase adjust_ph Adjust pH check_ph->adjust_ph Yes check_overload Is column overloaded? check_ph->check_overload No solution Problem Resolved adjust_ph->solution check_overload->start No, other issue reduce_conc Reduce Concentration/Volume check_overload->reduce_conc Yes reduce_conc->solution optimize_ratio Systematic Ratio Study check_mobile_phase->optimize_ratio Yes check_solvent Try different organic solvent? check_mobile_phase->check_solvent No optimize_ratio->solution check_solvent->start No, other issue change_solvent Screen Acetonitrile/Methanol check_solvent->change_solvent Yes change_solvent->solution

Caption: A logical troubleshooting guide for common HPLC separation issues.

References

Strategies to minimize the formation of N-Methyl Pivalate-Cefditoren Pivoxil during manufacturing.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities, including N-Methyl Pivalate-Cefditoren Pivoxil and other related substances, during the manufacturing of Cefditoren Pivoxil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its control important?

A1: this compound is recognized as an impurity in the synthesis of Cefditoren Pivoxil.[1][2][3] Its IUPAC name is (6R,7R)-(Pivaloyloxy)methyl 7-((Z)-2-(methoxyimino)-2-(2-(((pivaloyloxy)methyl)amino)thiazol-4-yl)acetamido)-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as Cefditoren Dipivoxil.[1][2][3] Controlling this and other impurities is crucial to ensure the final product's purity, safety, and efficacy, meeting stringent pharmacopeial standards.[4]

Q2: What are the common impurities formed during the synthesis of Cefditoren Pivoxil?

A2: Besides this compound (Cefditoren Dipivoxil), other common impurities include Δ3-isomers, E-isomers, and methylol Cefditoren Pivoxil.[4][5] The formation of these by-products is often associated with specific reaction conditions and reagents used in the synthesis process.

Q3: What are the primary synthesis routes for Cefditoren Pivoxil?

A3: Two common routes for synthesizing Cefditoren Pivoxil start from either 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE) or 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA).[5] Another approach involves using 7-ACA as the initial raw material.[5] Each route has its own set of challenges regarding impurity formation.

Q4: How can the choice of acylating agent impact impurity profiles?

A4: The use of certain acylating agents, such as AE active ester, can lead to the formation of toxic by-products like 2-mercaptobenzothiazole.[5] Alternative acylating agents, such as ethyl aminothiazolime, can be employed to avoid the generation of such toxic compounds.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Cefditoren Pivoxil, with a focus on minimizing impurity formation.

Issue Potential Cause Recommended Action
High levels of Δ3 and E-isomers Inefficient Wittig reaction leading to poor selectivity.[5] Reaction conditions (e.g., high temperature) promoting isomerization.[4]Utilize an ionic liquid as a catalyst during the Wittig reaction to improve selectivity and avoid the formation of the E-isomer.[5] Maintain a low reaction temperature (e.g., -30°C to -45°C) during the esterification step.[4]
Formation of this compound (Cefditoren Dipivoxil) Side reactions involving the unprotected amino group during esterification with iodomethyl pivalate.[5]Protect the amino group before the esterification step to prevent phenomena like ester aminolysis and iodine aminolysis.[5]
Presence of toxic by-products (e.g., 2-mercaptobenzothiazole) Use of AE active ester as the acylating agent.[5]Replace AE active ester with an alternative acylating agent like ethyl aminothiazolime.[5]
Low yield and product purity Sub-optimal reaction conditions, such as high temperatures or the use of strong bases, which can cause product degradation.[4][5] Incomplete dissolution of reactants.Optimize reaction temperature; for the reaction of cefditoren sodium with iodomethyl pivalate, a temperature range of -30°C to -45°C is recommended.[4] Employ a phase transfer catalyst, such as tetra-n-ethyl ammonium hydroxide, to ensure complete dissolution and reaction of all components.[5]

Experimental Protocols

Protocol 1: Minimized Isomer Formation during Esterification

This protocol is based on a method designed to reduce the formation of Δ3 and E-isomers during the final esterification step.

  • Under light-proof conditions at room temperature, dissolve cefditoren sodium in N,N-dimethylformamide.

  • Add a catalyst (e.g., 18-crown-6) and sodium bicarbonate to the solution.

  • Cool the reaction mixture to a temperature between -30°C and -45°C.

  • Add iodomethyl pivalate (molar ratio of cefditoren sodium to iodomethyl pivalate of 1:1.08).

  • Maintain the reaction at this low temperature to minimize the formation of isomers and other impurities.[4]

  • Monitor the reaction progress using a suitable analytical method like HPLC.[6]

Visualizations

Logical Workflow for Impurity Minimization in Cefditoren Pivoxil Synthesis

Workflow for Impurity Minimization Start Start: Cefditoren Synthesis Reaction_Step Key Reaction Step (e.g., Esterification) Start->Reaction_Step Impurity_Formation Potential Impurity Formation (e.g., Isomers, this compound) Reaction_Step->Impurity_Formation Side Reactions Analysis In-Process Analysis (HPLC) Reaction_Step->Analysis Monitor Control_Strategy Implement Control Strategy Impurity_Formation->Control_Strategy Mitigation Low_Temp Low Temperature (-30°C to -45°C) Control_Strategy->Low_Temp Protecting_Group Use of Protecting Groups (for amino functionality) Control_Strategy->Protecting_Group Catalyst_Choice Optimal Catalyst Selection (e.g., Ionic Liquid, Phase Transfer Catalyst) Control_Strategy->Catalyst_Choice Low_Temp->Reaction_Step Apply to Protecting_Group->Reaction_Step Apply to Catalyst_Choice->Reaction_Step Apply to Purification Purification Step Analysis->Purification Proceed if specs are met Final_Product High Purity Cefditoren Pivoxil Purification->Final_Product

Caption: A logical workflow illustrating key control points to minimize impurity formation during Cefditoren Pivoxil synthesis.

References

Overcoming challenges in the structural elucidation of Cefditoren Pivoxil impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the structural elucidation of Cefditoren Pivoxil impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for Cefditoren Pivoxil?

A1: Cefditoren Pivoxil is most susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[1][2][3] It is generally stable under thermal and photolytic stress.[1][2][3] The primary hydrolytic degradation involves the loss of the pivoxil moiety.[4]

Q2: What are the primary analytical techniques used for studying Cefditoren Pivoxil impurities?

A2: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) for separation and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and structural elucidation.[2] Ultra-Performance Liquid Chromatography (UPLC) is also used as a faster alternative to HPLC.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of isolated impurities.[6][7]

Q3: What types of impurities are typically found in Cefditoren Pivoxil?

A3: Impurities in Cefditoren Pivoxil can be broadly categorized as:

  • Degradation Products: Formed under stress conditions like acid, base, or oxidation.

  • Process-Related Impurities: Arising from the manufacturing process.[8]

  • Polymeric Impurities: Dimers and other polymers can also be formed.[9] Specific identified impurities include DP-I and DP-II from hydrolytic degradation, as well as various dimer impurities.[9]

Q4: Where can I obtain reference standards for Cefditoren Pivoxil impurities?

A4: Several suppliers offer reference standards for known Cefditoren Pivoxil impurities. These are essential for the accurate identification and quantification of impurities in your samples.[9][10][11]

Troubleshooting Guides

Issue 1: Poor chromatographic separation of impurities in HPLC.

  • Question: My HPLC chromatogram shows poor resolution between the main Cefditoren Pivoxil peak and its impurities. What steps can I take to improve this?

  • Answer:

    • Mobile Phase pH Adjustment: Cefditoren Pivoxil is a weak acid with a pKa of 4.2. Adjusting the mobile phase pH can significantly impact the retention and resolution of acidic and basic impurities. A common mobile phase involves an ammonium acetate buffer with a pH of around 3.5.[4]

    • Gradient Optimization: If using a gradient elution, try altering the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks. A typical gradient runs from a lower to a higher proportion of organic solvent (e.g., methanol or acetonitrile).[4][12]

    • Column Selection: Ensure you are using a suitable column. A C18 column is most commonly reported for this separation.[4][1][5] Consider a column with a different packing material or a smaller particle size for higher efficiency.

    • Flow Rate Reduction: Decreasing the flow rate can sometimes enhance resolution, although it will increase the run time.

Issue 2: Difficulty in identifying unknown peaks in the chromatogram.

  • Question: I am observing several unknown peaks in my stressed samples. How can I proceed with their identification?

  • Answer:

    • LC-MS/TOF Analysis: The most effective method for identifying unknown impurities is Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-MS/TOF). This technique provides accurate mass measurements of the parent ion and its fragments, which is crucial for proposing molecular formulas and structures.[2]

    • Fragmentation Pattern Analysis: Compare the fragmentation pattern of the unknown impurity with that of the parent drug, Cefditoren Pivoxil. Common fragmentation pathways can help in identifying the core structure and the modified parts of the molecule.

    • Forced Degradation Studies: Analyze samples from individual stress conditions (acid, base, oxidation) to correlate specific degradation products with the conditions that form them. This can provide clues about the impurity's structure.[4][1]

Issue 3: Inconsistent results in forced degradation studies.

  • Question: The extent of degradation in my forced degradation studies is not consistent between experiments. How can I improve reproducibility?

  • Answer:

    • Control Degradation Extent: As per ICH guidelines, aim for a degradation of 5-20% of the drug substance.[3] Overly harsh conditions can lead to secondary degradation products, complicating the analysis. Optimize stress conditions (e.g., concentration of stressor, temperature, time) to achieve the desired level of degradation.[4][13]

    • Precise Control of Parameters: Ensure that temperature, concentration of reagents (acid, base, peroxide), and exposure times are tightly controlled. Use a thermostatically controlled water bath for temperature-sensitive studies.[4]

    • Neutralization Step: For acid and base hydrolysis samples, ensure immediate and accurate neutralization after the specified exposure time to halt the degradation reaction.[4]

    • Sample Preparation: Be consistent in your sample preparation, including the diluent used. A mixture of methanol and buffer is often used as a diluent.

Quantitative Data

Table 1: Typical Chromatographic Conditions for Cefditoren Pivoxil Impurity Analysis

ParameterHPLC MethodUPLC Method
Column HiQSil C18 (250x4.6 mm, 5 µ)Kromacil C18 (50x2.1mm, 3.5µ)[5]
Mobile Phase Gradient elution with Methanol and 25mM Ammonium Acetate buffer (pH 3.5)[12]Acetonitrile and Ammonium Acetate buffer (pH 6.7)[5]
Flow Rate 1.0 mL/min[4]0.25 mL/min[5]
Detection UV at 230 nm[4]Not Specified
Injection Volume 20 µLNot Specified

Table 2: Reported Degradation Products of Cefditoren Pivoxil under Hydrolytic Stress

Degradation ProductRetention Time (min)Relative Retention Timem/z (Molecular Ion)
DP-I6.370.23507.0499
DP-II13.390.68Not specified
Cefditoren Pivoxil26.81.00621.13 (M+H)+
(Data sourced from reference[14])

Experimental Protocols

1. Forced Degradation Studies

This protocol is based on ICH guideline Q1A (R2) to study the degradation of Cefditoren Pivoxil under various stress conditions.[4][2]

  • Preparation of Stock Solution: Prepare a stock solution of Cefditoren Pivoxil in methanol at a concentration of 1000 µg/mL.[4]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at ambient temperature for 3 hours. Neutralize the solution with an equivalent amount of 0.1 N NaOH.[4]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH. Keep at ambient temperature for 3 hours. Neutralize the solution with an equivalent amount of 0.01 N HCl.[4]

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water and keep at ambient temperature for 3 hours.[4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[4]

  • Sample Preparation for Analysis: Dilute all stressed samples with a diluent (e.g., methanol:ammonium acetate buffer, pH 3.5, 50:50 v/v) to a final theoretical concentration of 100 µg/mL of the intact drug before injection into the HPLC system.

2. Stability-Indicating HPLC Method

This method is designed to separate Cefditoren Pivoxil from its degradation products.

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).[4]

  • Chromatographic Conditions:

    • Column: HiQSil C18 (250x4.6 mm, 5 µ).

    • Mobile Phase A: Methanol.[4]

    • Mobile Phase B: 25 mM Ammonium Acetate buffer, pH adjusted to 3.5 with formic acid.[4][12]

    • Gradient Program:

      • 0 min: 50% A, 50% B

      • 30 min: 70% A, 30% B

      • 40 min: 50% A, 50% B[12]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 230 nm.[4]

    • Injection Volume: 20 µL.[14]

  • Procedure: Inject the prepared stressed samples and a reference standard of Cefditoren Pivoxil. Monitor the separation of the main peak from any resulting impurity peaks.

3. LC-MS/TOF Analysis for Structural Elucidation

This protocol outlines the use of LC-MS/TOF for the characterization of unknown impurities.

  • Instrumentation: An LC system coupled to a Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[4][13]

  • LC Conditions: Use the same HPLC method as described above to ensure correlation of peaks.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][13]

    • Mass Range: Scan from m/z 100 to 1000.[14]

    • Analysis: Inject the mixed stressed sample solution. The mass spectrometer will provide accurate mass data for the eluting peaks.

  • Data Analysis:

    • Determine the exact mass of the molecular ion for each impurity.

    • Use software to predict the most probable molecular formula.[4]

    • Analyze the MS/MS fragmentation pattern to identify characteristic fragments and propose a structure for the impurity. Compare the fragmentation with that of the parent drug.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_elucidation Structural Elucidation stock Cefditoren Pivoxil Stock Solution forced_degradation Forced Degradation (Acid, Base, Oxidative) stock->forced_degradation hplc HPLC Separation (Stability-Indicating Method) forced_degradation->hplc Separation of Impurities lcms LC-MS/TOF Analysis hplc->lcms Identification of Unknowns nmr Impurity Isolation & NMR Analysis hplc->nmr For Definitive Structure structure Proposed Impurity Structure lcms->structure Accurate Mass & Fragmentation Data nmr->structure

Caption: Experimental workflow for the separation, identification, and structural elucidation of Cefditoren Pivoxil impurities.

troubleshooting_workflow start Poor Peak Resolution in HPLC ph_adjust Optimize Mobile Phase pH start->ph_adjust gradient_adjust Adjust Gradient Slope ph_adjust->gradient_adjust If no improvement end_good Resolution Improved ph_adjust->end_good Success column_check Evaluate Column (Different chemistry, smaller particles) gradient_adjust->column_check If no improvement gradient_adjust->end_good Success flow_rate Reduce Flow Rate column_check->flow_rate If no improvement column_check->end_good Success flow_rate->end_good Success end_bad Resolution Still Unacceptable flow_rate->end_bad If no improvement

Caption: Troubleshooting logic for addressing poor peak resolution in HPLC analysis of Cefditoren Pivoxil.

References

Technical Support Center: Method Refinement for Detecting Trace Levels of N-Methyl Pivalate-Cefditoren Pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refined analytical method for detecting trace levels of N-Methyl Pivalate-Cefditoren Pivoxil, a potential impurity in Cefditoren Pivoxil active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to monitor its levels?

A1: this compound is a potential impurity formed during the synthesis of Cefditoren Pivoxil. Regulatory bodies require the monitoring and control of impurities in pharmaceutical products to ensure their safety and efficacy. Detecting this impurity at trace levels is crucial for quality control and to meet stringent regulatory standards.

Q2: What is the recommended analytical technique for this analysis?

A2: A refined High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection is the recommended technique. These methods offer the required sensitivity and resolution to separate this compound from the main API and other related substances. A mass spectrometry (MS) detector can be coupled with the LC system for confirmation, especially at very low levels.

Q3: What are the critical parameters of the analytical method?

A3: The critical parameters include the choice of stationary phase (column), mobile phase composition and pH, gradient elution program, column temperature, flow rate, and detector wavelength. Each of these parameters must be carefully optimized and controlled to ensure reliable and reproducible results.

Q4: Can this method be validated according to ICH guidelines?

A4: Yes, the proposed method is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Validation would include assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the detection of trace levels of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound 1. Silanol interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column degradation.1. Use a column with end-capping or a base-deactivated stationary phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Replace the column with a new one of the same type.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Pump malfunction or leaks. 4. Temperature variations.1. Ensure proper mixing and degassing of the mobile phase. 2. Equilibrate the column for a sufficient time with the initial mobile phase conditions before each injection. 3. Check the HPLC pump for leaks and perform routine maintenance. 4. Use a column oven to maintain a constant temperature.
Low Sensitivity or Inability to Detect the Impurity at Trace Levels 1. Suboptimal detector wavelength. 2. High baseline noise. 3. Low injection volume or concentration. 4. Impurity peak co-eluting with another peak.1. Determine the UV maximum of this compound and set the detector to that wavelength. 2. Use high-purity solvents and freshly prepared mobile phase. Purge the system to remove air bubbles. 3. Increase the injection volume or use a more sensitive detector (e.g., mass spectrometer). 4. Optimize the gradient profile or change the stationary phase to improve resolution.
Extraneous or Ghost Peaks in the Chromatogram 1. Contamination in the sample, solvent, or mobile phase. 2. Carryover from previous injections. 3. Air bubbles in the detector.1. Use high-purity solvents and filter all samples and mobile phases. 2. Implement a robust needle wash program in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Degas the mobile phase thoroughly.
Baseline Drift or Wander 1. Inadequate mobile phase mixing or degassing. 2. Column temperature fluctuations. 3. Contamination buildup on the column or in the detector.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven for stable temperature control. 3. Flush the column with a strong solvent. Clean the detector cell according to the manufacturer's instructions.

Experimental Protocols

Proposed HPLC Method for this compound

This protocol is a starting point and should be optimized and validated for your specific instrumentation and laboratory conditions.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 230 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to achieve a final concentration at the expected limit of quantification (e.g., 0.1 µg/mL).

  • Sample Solution: Accurately weigh a known amount of Cefditoren Pivoxil API (e.g., 10 mg) and dissolve it in the diluent to a final volume of 10 mL. This will result in a concentration of 1 mg/mL.

  • Filter both solutions through a 0.45 µm nylon or PTFE syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical performance characteristics that should be established during method validation. The values are indicative and will vary depending on the specific instrumentation and conditions.

Parameter Expected Performance
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Robustness No significant impact on results with small variations in method parameters (e.g., pH ± 0.2, Temperature ± 2 °C)

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh API / Standard dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_peak Peak Issues cluster_baseline Baseline Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent RT? start->retention_time sensitivity Low Sensitivity? start->sensitivity ghost_peaks Ghost Peaks? start->ghost_peaks baseline_drift Baseline Drift? start->baseline_drift solution_peak_shape_1 Check Column/Mobile Phase pH peak_shape->solution_peak_shape_1 solution_rt_1 Check Pump/Equilibration retention_time->solution_rt_1 solution_sensitivity_1 Optimize Wavelength/Injection Volume sensitivity->solution_sensitivity_1 solution_ghost_1 Check Solvents/Carryover ghost_peaks->solution_ghost_1 solution_drift_1 Check Mobile Phase/Temperature baseline_drift->solution_drift_1 end Problem Resolved solution_peak_shape_1->end Resolved solution_rt_1->end Resolved solution_sensitivity_1->end Resolved solution_ghost_1->end Resolved solution_drift_1->end Resolved

Caption: A logical flow for troubleshooting common HPLC issues.

References

Investigating the stability of Cefditoren Pivoxil under various analytical conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefditoren Pivoxil. The information is designed to address specific issues encountered during experimental analysis of this third-generation cephalosporin.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is Cefditoren Pivoxil known to be unstable?

A1: Cefditoren Pivoxil is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[1][2][3][4] It is generally stable under photolytic and thermal stress.[1][2][3][4]

Q2: What are the common degradation pathways for Cefditoren Pivoxil?

A2: The primary degradation pathway involves the hydrolysis of the pivoxil moiety.[2] Further degradation can occur at the β-lactam ring, a characteristic of cephalosporins. Under acidic conditions, specific degradation products have been identified and characterized using techniques like LC-MS/TOF.[2][5]

Q3: What analytical techniques are suitable for stability studies of Cefditoren Pivoxil?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the determination of Cefditoren Pivoxil and its degradation products.[5][6][7][8][9][10][11][12] These methods offer the necessary specificity and sensitivity for stability-indicating assays.

Q4: How should I prepare Cefditoren Pivoxil samples for forced degradation studies?

A4: Samples for forced degradation are typically prepared by dissolving Cefditoren Pivoxil in a suitable solvent, such as methanol, to create a stock solution.[2] Aliquots of this stock solution are then subjected to various stress conditions as detailed in the experimental protocols below.

Troubleshooting Guides

Problem 1: Poor peak shape or tailing in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase pH. Cefditoren Pivoxil is a weak acid, and the mobile phase pH can significantly impact its ionization state and chromatographic behavior.[2]

  • Solution: Adjust the pH of the mobile phase buffer. A pH around 3.0 to 3.5 has been shown to provide good peak shape.[2][6] Ensure adequate buffering capacity.

Problem 2: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in column temperature.

  • Solution 1: Use a column oven to maintain a consistent temperature throughout the analysis.

  • Possible Cause 2: Inadequate mobile phase equilibration.

  • Solution 2: Ensure the column is thoroughly equilibrated with the mobile phase before injecting samples.

  • Possible Cause 3: Changes in mobile phase composition.

  • Solution 3: Prepare fresh mobile phase daily and ensure accurate mixing of solvents.

Problem 3: Presence of unexpected peaks in the chromatogram.

  • Possible Cause: Degradation of the sample in the autosampler or during sample preparation. Cefditoren Pivoxil solution stability can be limited at room temperature.[7]

  • Solution: Maintain samples at a low temperature (e.g., 5°C) in the autosampler.[7] Analyze samples as quickly as possible after preparation. Perform a solution stability study to determine the maximum allowable time between sample preparation and analysis.

Problem 4: Inability to separate Cefditoren Pivoxil from its degradation products.

  • Possible Cause: The chosen HPLC method is not a stability-indicating method.

  • Solution: Develop or adopt a stability-indicating assay method (SIAM). This typically involves using a gradient elution on a C18 column to resolve the parent drug from all potential degradation products.[2] The method should be validated for specificity by analyzing samples from forced degradation studies.

Data Summary

The following tables summarize the stability of Cefditoren Pivoxil under various forced degradation conditions as reported in the literature.

Table 1: Summary of Cefditoren Pivoxil Stability under Forced Degradation

Stress ConditionReagent/ConditionDurationObservation
Acid Hydrolysis0.1 N HCl3 hoursDegradation observed[2]
Alkaline Hydrolysis0.01 N NaOH3 hoursSignificant degradation observed[1][2]
Neutral HydrolysisWater3 hoursDegradation observed[2][3]
Oxidative Stress10-30% H₂O₂24 hoursSignificant degradation observed[1][2]
Thermal Stress60°C7 daysStable[2][3]
Photolytic StressFluorescent & UV light-Stable[2][3]

Experimental Protocols

1. Forced Degradation (Stress) Studies Protocol

This protocol outlines the general procedure for conducting forced degradation studies on Cefditoren Pivoxil.

  • Preparation of Stock Solution: Accurately weigh and dissolve Cefditoren Pivoxil in methanol to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[2]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at ambient temperature for 3 hours. Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.[2]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH. Keep at ambient temperature for 3 hours. Neutralize the solution with an equivalent amount of 0.01 N HCl before analysis.[2]

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep at ambient temperature for 3 hours.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Keep the solid drug powder in a hot air oven at 60°C for 7 days.[2]

  • Photolytic Degradation: Expose the solid drug powder to fluorescent light (1.25 million lux hours) and UV light (200 Whm⁻²) in a photostability chamber.[2]

  • Sample Analysis: Dilute the stressed samples with a suitable diluent (e.g., a mixture of methanol and buffer) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[2] Analyze by a validated stability-indicating HPLC method.

2. Stability-Indicating HPLC Method Protocol

The following is an example of a stability-indicating HPLC method for the analysis of Cefditoren Pivoxil.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A gradient elution using a mixture of methanol and ammonium acetate buffer (25 mM, pH 3.5 adjusted with formic acid).[2]

    • Gradient Program:

      • 0 min: 50% Methanol, 50% Buffer

      • 30 min: 70% Methanol, 30% Buffer

      • 40 min: 50% Methanol, 50% Buffer[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 230 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Cefditoren Pivoxil Stock Solution acid Acid Hydrolysis stock->acid alkali Alkaline Hydrolysis stock->alkali neutral Neutral Hydrolysis stock->neutral oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc Stability-Indicating HPLC acid->hplc alkali->hplc neutral->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis & Characterization hplc->data

Caption: Experimental workflow for forced degradation studies of Cefditoren Pivoxil.

degradation_pathway cluster_conditions Stress Conditions cluster_products Degradation Products cefditoren_pivoxil Cefditoren Pivoxil hydrolytic Hydrolytic (Acid, Base, Neutral) cefditoren_pivoxil->hydrolytic oxidative Oxidative cefditoren_pivoxil->oxidative dp1 Loss of Pivoxil Moiety hydrolytic->dp1 dp2 β-Lactam Ring Cleavage hydrolytic->dp2 other_dps Other Degradants oxidative->other_dps

Caption: Simplified degradation pathways of Cefditoren Pivoxil under stress.

References

Selecting the optimal HPLC column for Cefditoren Pivoxil degradant analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cefditoren Pivoxil Degradant Analysis

This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal HPLC column and troubleshooting the analysis of Cefditoren Pivoxil and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for Cefditoren Pivoxil analysis?

A1: Reversed-phase (RP) C18 columns are overwhelmingly the most frequently reported stationary phases for the analysis of Cefditoren Pivoxil and its impurities.[1][2][3][4][5][6] These columns provide a good balance of hydrophobicity to retain the parent drug and its various degradants, allowing for effective separation.

Q2: Should I use an isocratic or gradient elution method?

A2: The choice depends on the complexity of your sample.

  • Isocratic methods , which use a constant mobile phase composition, can be sufficient for routine analysis of the parent drug or when only a few known impurities are present.[1][2][4][7] They are often simpler and more robust.

  • Gradient methods , where the mobile phase composition changes over time, are generally required for stability-indicating assays. Forced degradation studies produce a complex mixture of degradants with varying polarities, and a gradient is necessary to elute all compounds with good resolution and peak shape in a reasonable timeframe.[3][6]

Q3: What is a good starting point for mobile phase selection?

A3: A common starting point is a mixture of an acidic aqueous buffer and an organic modifier like methanol or acetonitrile. Cefditoren Pivoxil has a pKa of 4.2; therefore, using a mobile phase with a pH around 3.0-3.5 helps ensure consistent ionization and good peak shape.[3][6] A combination of ammonium acetate or phosphate buffer with methanol is a frequently used and effective choice.[2][3][5][6]

Q4: What UV wavelength is optimal for detecting Cefditoren Pivoxil and its degradants?

A4: A detection wavelength of 230 nm is commonly used as it corresponds to a UV maximum for Cefditoren Pivoxil and allows for the sensitive detection of both the active pharmaceutical ingredient (API) and its degradation products.[2][3][5][6] Other wavelengths, such as 218 nm, 220 nm, and 256 nm, have also been reported.[1][4][7] Using a Photo Diode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all components.

Q5: Under what conditions does Cefditoren Pivoxil typically degrade?

A5: Cefditoren Pivoxil is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral), oxidative, and thermal stress conditions.[3][4][6][8] It is generally reported to be stable under photolytic (light) stress.[3][6][8] Significant degradation is often observed in the presence of bases (alkaline hydrolysis) and oxidizing agents like hydrogen peroxide.[1][4][8]

Data Presentation: HPLC Methodologies

The following tables summarize various reported HPLC columns and conditions for the analysis of Cefditoren Pivoxil.

Table 1: HPLC Column Specifications

Stationary PhaseDimensionsParticle SizeReference
HiQSil C18250 x 4.6 mm5 µm[3][6][9]
Nucleosil 100-5 C18250 x 4.6 mm5 µm[7]
C18 Column150 x 4.6 mm5 µm[2][5]
Lichrospher RP-18250 x 4.6 mm5 µm[10]
RP-select B Lichrosphere®250 mm×4 mm5 μm[4]

Table 2: Mobile Phase and Elution Conditions

Aqueous PhaseOrganic PhaseElution Mode & ProgramFlow RateUVReference
25 mM Ammonium Acetate (pH 3.5 w/ Formic Acid)MethanolGradient: (T0/50:50; T30/70:30; T40/50:50) (Org:Aq)1.0 mL/min230 nm[3][6]
Phosphate Buffer (pH 3.0)Acetonitrile & Methanol (50:25:25 v/v/v)Isocratic 1.0 mL/min230 nm[2][5]
Water (pH 6.0 w/ Ortho Phosphoric Acid)Methanol (20:80 v/v)Isocratic 1.0 mL/min256 nm[7]
WaterAcetonitrile (50:50 v/v)Isocratic 1.2 mL/min218 nm[1][4]
Phosphate Buffer (pH 8.0)Acetonitrile (40:60 v/v)Isocratic 1.0 mL/min220 nm[4][8]

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical workflow for conducting a forced degradation study of Cefditoren Pivoxil to develop a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Cefditoren Pivoxil reference standard in methanol to prepare a stock solution of 1000 µg/mL.[3][11]

2. Stress Conditions (as per ICH Q1A R2 guidelines): [3][6][8][9][11][12]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at ambient temperature for 3 hours.[11] Neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.01 N NaOH. Keep at ambient temperature for 3 hours.[11] Neutralize the solution with an equivalent amount of 0.01 N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Keep at ambient temperature for 3 hours.[11]

  • Thermal Degradation: Store the solid drug powder in a sealed vial in a hot air oven at 60°C for seven days.[6][9]

  • Control Sample: Prepare a control sample by diluting the stock solution without subjecting it to any stress.

3. Sample Preparation for HPLC Analysis:

  • After the specified stress period, dilute all stressed samples (and the control) with the mobile phase diluent (e.g., 50:50 methanol:buffer) to a final theoretical concentration of 100 µg/mL of the intact drug.[3][6]

  • For solid-state thermal stress, accurately weigh the stressed powder and dilute appropriately to the target concentration.[3][6]

  • Filter all samples through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the control, individual stressed samples, and a mixture of all stressed samples.

  • Monitor the separation using a PDA detector to identify all degradation peaks and the parent drug.

5. Method Validation:

  • Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing for Cefditoren Pivoxil 1. Mobile phase pH is too close to the drug's pKa (~4.2), causing mixed ionization states. 2. Secondary interactions with residual silanols on the column packing.1. Lower the mobile phase pH to ~3.0-3.5 to ensure the drug is fully protonated and interacts consistently with the stationary phase.[3][6] 2. Use a high-purity, end-capped C18 column. Consider adding a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations, but be mindful of its effect on column life and MS compatibility.
Poor Resolution Between Degradant Peaks 1. Isocratic elution is insufficient to separate compounds with different polarities. 2. Organic content of the mobile phase is too high or too low.1. Develop a gradient elution method. Start with a lower organic percentage to retain polar degradants and ramp up to elute more hydrophobic compounds.[3][6] 2. Systematically adjust the gradient slope and initial/final mobile phase compositions. Try switching the organic modifier (e.g., from methanol to acetonitrile or vice-versa) as this can alter selectivity.
No Peaks or Very Small Peaks Detected 1. Complete degradation of the drug under harsh stress conditions. 2. Sample is too dilute. 3. Detector issue (e.g., lamp off, incorrect wavelength).1. Reduce the stress duration, temperature, or reagent concentration. The goal is partial degradation (typically 10-20%) to ensure both the parent peak and degradant peaks are visible.[6][9][11] 2. Prepare a more concentrated sample or adjust the injection volume. 3. Verify detector settings and perform a system check.
Baseline Drift or Noise 1. Column not fully equilibrated with the mobile phase. 2. Contaminated mobile phase or buffer salt precipitation. 3. Leaks in the system.1. Flush the column with the mobile phase for an extended period (at least 30-60 minutes) before starting the analysis. 2. Prepare fresh mobile phase daily. Filter all aqueous buffers before use and ensure salts are fully dissolved.[13] 3. Check all fittings for leaks, especially between the pump, column, and detector.[13]
Negative Peaks Appear in the Chromatogram 1. The sample diluent has a different composition or absorbance than the mobile phase.1. Whenever possible, dissolve and dilute the final sample in the initial mobile phase of your gradient or your isocratic mobile phase.[13]

Visualizations

HPLC_Column_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Optimization & Validation Start Define Analytical Goal (e.g., Stability Indicating Method) Review Review Literature for Cefditoren Pivoxil Methods Start->Review Properties Consider Analyte Properties (pKa ~4.2, Polarity) Review->Properties Column Select C18 Column (e.g., 250x4.6 mm, 5µm) Properties->Column MobilePhase Choose Mobile Phase (Acidic Buffer + MeOH/ACN) Column->MobilePhase Gradient Develop Gradient Method (Low to High Organic %) MobilePhase->Gradient Detection Set Detection at ~230 nm (Use PDA Detector) Gradient->Detection Stress Run Forced Degradation Samples Detection->Stress Check Check Resolution, Peak Shape, and Peak Purity Stress->Check Optimize Optimize pH, Gradient Slope, or Organic Modifier Check->Optimize Criteria Not Met Validate Validate Method per ICH Q2(R1) Guidelines Check->Validate Criteria Met Optimize->Stress

Caption: Logical workflow for selecting and optimizing an HPLC method.

Degradant_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Stock Prepare 1000 µg/mL Stock Solution in MeOH Stress Subject Aliquots to Stress (Acid, Base, Oxidative, etc.) Stock->Stress Neutralize Neutralize/Stop Reaction Stress->Neutralize Dilute Dilute to Final Concentration (e.g., 100 µg/mL) Neutralize->Dilute Inject Inject Control, Stressed Samples, and Mixture into HPLC Dilute->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect Detect with PDA Detector Separate->Detect Evaluate Evaluate Chromatograms for Specificity & Resolution Detect->Evaluate Evaluate->Inject Poor Separation (Optimize Method) Identify Calculate % Degradation and Relative Retention Times Evaluate->Identify Good Separation Purity Assess Peak Purity Identify->Purity Final Finalize Stability-Indicating Method Purity->Final

Caption: Experimental workflow for Cefditoren Pivoxil degradant analysis.

References

Techniques to prevent on-column degradation of Cefditoren Pivoxil during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Cefditoren Pivoxil during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Cefditoren Pivoxil degradation during HPLC analysis?

A1: Cefditoren Pivoxil is a prodrug that is susceptible to degradation under several conditions, primarily hydrolytic (acidic, alkaline, and neutral) and oxidative stress.[1][2][3][4] On-column degradation can occur if the mobile phase conditions are not optimized for stability. Key factors include the pH of the mobile phase, the composition of the solvent, and the column temperature.

Q2: I am observing unexpected peaks in my chromatogram. Could this be on-column degradation?

A2: Yes, the appearance of new, unexpected peaks, particularly those that are broad or tailing, can be indicative of on-column degradation. Cefditoren Pivoxil is known to degrade into specific products under stress conditions.[1] It is crucial to ensure your method is "stability-indicating," meaning it can separate the intact drug from any potential degradation products.

Q3: My Cefditoren Pivoxil peak area is inconsistent and seems to be decreasing over a sequence of injections. What could be the cause?

A3: A progressive decrease in the peak area of Cefditoren Pivoxil can be a strong indicator of its instability in the sample diluent or on the column. Studies have shown that Cefditoren Pivoxil is not stable in solution for extended periods at room temperature (e.g., over 2 hours at 25°C).[5][6] It is recommended to maintain samples at a lower temperature (e.g., 5°C) and to use a stabilizing sample diluent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of Cefditoren Pivoxil and provides actionable steps to mitigate on-column degradation.

Issue 1: Appearance of extraneous peaks or shoulders on the main analyte peak.

  • Potential Cause: Mobile phase pH is promoting hydrolysis. Cefditoren Pivoxil is highly susceptible to degradation in both acidic and alkaline conditions.[1][2]

  • Troubleshooting Steps:

    • Buffer the Mobile Phase: Ensure your mobile phase is buffered to maintain a consistent pH. A pH range between 3.0 and 6.7 is commonly used for Cefditoren Pivoxil analysis.[5][7]

    • Check Mobile Phase Age: Prepare fresh mobile phase daily to avoid pH shifts over time.

Issue 2: Loss of Cefditoren Pivoxil signal or poor recovery.

  • Potential Cause 1: Instability in the sample diluent. The choice of solvent to dissolve and dilute the sample is critical.

  • Troubleshooting Steps:

    • Control Sample Temperature: Maintain your sample vials in a cooled autosampler (e.g., 5°C) to minimize degradation while awaiting injection.[5][6]

  • Potential Cause 2: Elevated column temperature accelerating degradation.

  • Troubleshooting Steps:

    • Control Column Temperature: Use a column oven set to a controlled ambient temperature, such as 25°C.[5][9] Avoid excessively high temperatures unless necessary for chromatographic reasons, and be aware of the potential for increased degradation.

Issue 3: Poor peak shape (e.g., tailing or fronting).

  • Potential Cause: Interaction with active sites on the column or degradation during elution.

  • Troubleshooting Steps:

    • Column Selection: Utilize a high-quality, end-capped C18 column, which is commonly reported for this analysis.[7][9][10]

    • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. This can improve peak shape and reduce the time the analyte spends on the column.[7][9]

    • Consider Faster Analysis: Employing UPLC (Ultra-Performance Liquid Chromatography) can significantly shorten run times, reducing the opportunity for on-column degradation.[5][6]

Data Summary Tables

Table 1: Summary of Forced Degradation Studies for Cefditoren Pivoxil

Stress ConditionObservationReference
Acidic HydrolysisSusceptible to degradation[1][2][9]
Alkaline HydrolysisHighly susceptible to degradation[1][9][10]
Neutral HydrolysisSusceptible to degradation[1][2]
OxidativeHighly sensitive to degradation[9][10][11]
PhotolyticStable[1][2][3]
ThermalGenerally stable, though some sensitivity reported[1][2][10]

Table 2: Comparison of Reported HPLC/UPLC Method Conditions

ParameterMethod 1Method 2Method 3Method 4
Column C18 (250mm x 4.6mm, 5µm)C18 Nucleosil (150mm x 4.6mm, 5µm)Kromacil C18 (50mm x 2.1mm, 3.5µ)RP C-18
Mobile Phase Water:Acetonitrile (50:50, v/v)Phosphate buffer (pH 3.0):Acetonitrile:Methanol (50:25:25, v/v)Acetonitrile:Ammonium Acetate buffer (pH 6.7)Methanol:Acetate buffer (0.035M, pH 4.5) (55:45, v/v)
Flow Rate 1.2 mL/min1.0 mL/min0.25 mL/min1.5 mL/min
Detection (UV) 218 nm230 nmNot Specified225 nm
Column Temp. 25°CNot SpecifiedControlledNot Specified
Reference [9][7][5][8]

Experimental Protocol: Stability-Indicating HPLC Method

1. Objective: To provide a stability-indicating HPLC method for the quantification of Cefditoren Pivoxil, ensuring separation from its degradation products.

2. Materials and Reagents:

  • Cefditoren Pivoxil reference standard

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Sodium acetate

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid

  • Sodium hydroxide

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Methanol : 0.035M Acetate Buffer, pH 4.5 (55:45, v/v)

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

4. Preparation of Solutions:

  • Acetate Buffer (0.035M, pH 4.5): Dissolve the appropriate amount of sodium acetate in HPLC grade water to make a 0.035M solution. Adjust the pH to 4.5 using glacial acetic acid.

  • Sample Diluent: Prepare a mixture of HCl/NaCl buffer solution (pH 1.2) and methanol (1:1, v/v).

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh and dissolve Cefditoren Pivoxil reference standard in the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 90-670 µg/mL) using the sample diluent.

5. Sample Preparation:

  • For bulk drug or finished product, accurately weigh an amount equivalent to a target concentration and dissolve in the sample diluent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The tailing factor for the Cefditoren Pivoxil peak should be less than 2.0.

7. Analysis Procedure:

  • Inject the blank (diluent), followed by the standard solutions and then the sample solutions.

  • Quantify the Cefditoren Pivoxil peak based on the peak area compared to the standard calibration curve.

Visualizations

TroubleshootingWorkflow start Problem Observed: Inaccurate Results or Extra Peaks check_peak_shape 1. Check Peak Shape & Reproducibility start->check_peak_shape check_mobile_phase 2. Review Mobile Phase Composition check_peak_shape->check_mobile_phase If peaks tail or drift check_sample_prep 3. Evaluate Sample Preparation & Handling check_peak_shape->check_sample_prep If signal decreases over time check_hardware 4. Check Hardware & Column Health check_peak_shape->check_hardware If peak shape is poor path_ph Adjust pH to 3.0-6.7 Use Fresh Buffer check_mobile_phase->path_ph path_temp Use Cooled Autosampler (5°C) Control Column Temp (25°C) check_sample_prep->path_temp path_diluent Use Stabilizing Diluent (e.g., pH 1.2 buffer/MeOH) check_sample_prep->path_diluent path_column Use High-Quality C18 Consider Faster UPLC Method check_hardware->path_column end_node Problem Resolved: Stable & Accurate Analysis path_ph->end_node path_temp->end_node path_diluent->end_node path_column->end_node

Caption: Troubleshooting workflow for Cefditoren Pivoxil analysis.

DegradationPathways Cefditoren Cefditoren Pivoxil (Intact Drug) Hydrolysis Hydrolytic Degradation Products Cefditoren->Hydrolysis Acidic, Alkaline, or Neutral Conditions (e.g., incorrect mobile phase pH) Oxidation Oxidative Degradation Products Cefditoren->Oxidation Presence of Oxidizing Agents Stable No Significant Degradation Cefditoren->Stable Photolytic (Light) or Controlled Thermal Conditions

Caption: Major degradation pathways for Cefditoren Pivoxil.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Cefditoren Pivoxil and its N-Methyl Pivalate Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Cefditoren Pivoxil. It further addresses the analytical considerations for its related substance, N-Methyl Pivalate-Cefditoren Pivoxil, also known as Cefditoren Dipivoxil. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for quality control and stability studies.

Understanding the Analyte and its Related Substance

Cefditoren Pivoxil is a third-generation cephalosporin antibiotic. This compound is a known impurity or related substance of Cefditoren Pivoxil. The key structural difference between the two is the presence of an additional pivaloyloxymethyl group on the aminothiazole ring of the Cefditoren Pivoxil molecule. Accurate quantification of both the active pharmaceutical ingredient (API) and its impurities is crucial for ensuring the safety and efficacy of the drug product.

The logical relationship between Cefditoren Pivoxil and this compound is illustrated in the diagram below.

Cefditoren_Pivoxil Cefditoren Pivoxil (API) Process Synthesis/ Degradation Cefditoren_Pivoxil->Process Can form during N_Methyl_Pivalate This compound (Related Substance/Impurity) Process->N_Methyl_Pivalate Leads to

Figure 1: Logical relationship between Cefditoren Pivoxil and its N-Methyl Pivalate related substance.

Comparative Analysis of Validated HPLC Methods for Cefditoren Pivoxil

Several HPLC methods have been developed and validated for the quantification of Cefditoren Pivoxil in pharmaceutical dosage forms. Below is a summary of representative methods found in the literature.

ParameterMethod 1Method 2Method 3
Column C18 Nucleosil (150 x 4.6 mm, 5 µm)C-18 (250mm x 4.6mm, 5 µm)C-18
Mobile Phase Phosphate buffer (pH 3.0), acetonitrile, and methanol (50:25:25 v/v)Water and acetonitrile (50:50, v/v)Phosphate buffer (pH 8.0) and acetonitrile (40:60, v/v)
Flow Rate 1.0 ml/min1.2 mL/min1.0 mL/min
Detection UV-PDA at 230 nmUV at 218 nmUV at 220 nm
Retention Time 4.2 minNot SpecifiedNot Specified
Linearity Range 40 - 360 µg/ml1.0–250 μg/mL0.1-200 μg/mL
**Correlation Co-efficient (R²) **0.99990.9990.9998
Accuracy (% Recovery) 99.21%Not SpecifiedNot Specified

Experimental Protocols

Below are the detailed methodologies for the compared HPLC methods.

Method 1:
  • Chromatographic Conditions:

    • Column: C18 Nucleosil (150 x 4.6 mm i.d., 5 µm particle size).

    • Mobile Phase: A mixture of phosphate buffer (pH 3.0), acetonitrile, and methanol in the ratio of 50:25:25 v/v.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV-PDA detector at 230 nm.

  • Standard and Sample Preparation:

    • Prepare a standard stock solution of Cefditoren Pivoxil in the mobile phase.

    • For tablet formulations, weigh and crush 20 tablets. Dissolve a quantity of powder equivalent to a single dose in the mobile phase, sonicate, and filter.

    • Prepare working standard and sample solutions by appropriate dilution of the stock solutions.

Method 2:
  • Chromatographic Conditions:

    • Column: C-18 column.

    • Mobile Phase: A mixture of water and acetonitrile (50:50, v/v).

    • Flow Rate: 1.2 mL/min.

    • Detection: UV detection at 218 nm.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve Cefditoren Pivoxil standard in the mobile phase to prepare the stock solution.

    • Prepare working solutions by diluting the stock solution with the mobile phase.

    • Filter all solutions through a 0.45 μm membrane filter before injection.

Method 3:
  • Chromatographic Conditions:

    • Column: C-18 column.

    • Mobile Phase: A mixture of phosphate buffer (pH 8.0) and acetonitrile (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Cefditoren Pivoxil in the mobile phase.

    • For pharmaceutical dosage forms, prepare the sample solution by dissolving the crushed tablet powder in the mobile phase.

    • Perform dilutions as necessary to fall within the linear range.

Proposed HPLC Method for Simultaneous Quantification

While the above methods are validated for Cefditoren Pivoxil, a method designed for the analysis of related substances would be more suitable for the simultaneous quantification of both the API and this compound. Based on literature for impurity profiling of Cefditoren Pivoxil, a gradient HPLC method is proposed.

Proposed Method Parameters:

  • Column: YMC-Pack ODS-AM (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: Ammonium acetate buffer.

  • Mobile Phase B: A mixture of methanol and acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure the separation of Cefditoren Pivoxil from this compound and other potential impurities. The gradient would typically involve increasing the proportion of Mobile Phase B over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection, wavelength to be optimized for both compounds (e.g., 230 nm).

HPLC Method Validation Workflow

The validation of the proposed or any selected HPLC method should follow the International Council for Harmonisation (ICH) guidelines. The typical workflow for method validation is depicted below.

cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Documentation and Reporting Method_Development Method Development and Optimization Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Documentation Documentation and Reporting System_Suitability->Documentation

Figure 2: General workflow for HPLC method validation.

Disclaimer: The proposed HPLC method for simultaneous quantification is a suggestion based on available literature for impurity profiling. It would require full validation to confirm its suitability for the intended purpose. The information provided in this guide is for informational purposes only and should not be considered a substitute for established pharmacopeial methods or rigorous in-house method development and validation.

Cross-validation of UPLC and HPLC methods for N-Methyl Pivalate-Cefditoren Pivoxil analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Cefditoren Pivoxil. The information presented is collated from various validated methods to offer a comprehensive overview for method selection and development. While this guide focuses on Cefditoren Pivoxil, it also addresses the analysis of the related substance, N-Methyl Pivalate.

Executive Summary

The analysis of Cefditoren Pivoxil, a third-generation cephalosporin antibiotic, is crucial for quality control and formulation development. Both UPLC and HPLC are powerful chromatographic techniques for this purpose. Generally, UPLC offers significant advantages in terms of speed, resolution, and solvent consumption over conventional HPLC.[1][2] This is achieved through the use of smaller particle size columns (typically <2 µm) and higher operating pressures.

While dedicated, validated methods for the simultaneous analysis of Cefditoren Pivoxil and its process-related impurity, N-Methyl Pivalate, are not extensively documented in publicly available literature, this guide provides a thorough comparison of the individual methods for Cefditoren Pivoxil. A potential starting point for the HPLC analysis of Methyl Pivalate is also discussed.

Experimental Protocols

Detailed methodologies for representative UPLC and HPLC analysis of Cefditoren Pivoxil are outlined below.

UPLC Method for Cefditoren Pivoxil

This method is adapted from a validated UPLC method for the determination of Cefditoren Pivoxil in active pharmaceutical ingredients.[1][2]

  • Instrumentation: An Acquity UPLC system (or equivalent) equipped with a photodiode array (PDA) detector.

  • Column: Kromacil C18 (50 x 2.1 mm, 3.5 µm).[1][3]

  • Mobile Phase: A mixture of Acetonitrile and Ammonium Acetate buffer (pH 6.7).[1][2]

  • Flow Rate: 0.25 mL/min.[1][2]

  • Detection Wavelength: Not specified in the abstract, but typically in the UV range for cephalosporins (e.g., 218 nm, 230 nm, or 256 nm).[4][5][6]

  • Injection Volume: Not specified, but typically low for UPLC (e.g., 1-2 µL).

  • Column Temperature: Not specified, but can be controlled (e.g., 25°C or 30°C).

  • Sample Preparation: A stock solution of Cefditoren Pivoxil is prepared in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) and further diluted to the desired concentration range (e.g., 80-120 µg/mL).[1][2]

HPLC Method for Cefditoren Pivoxil

Several HPLC methods have been validated for Cefditoren Pivoxil. The following is a representative isocratic RP-HPLC method.[4]

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A 50:50 (v/v) mixture of water and acetonitrile.[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Detection Wavelength: 218 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient.

  • Sample Preparation: A stock solution of Cefditoren Pivoxil is prepared in the mobile phase and diluted to fall within the linear range (e.g., 1.0–250 µg/mL).[4]

Considerations for N-Methyl Pivalate Analysis

Specific, validated UPLC or HPLC methods for the simultaneous determination of N-Methyl Pivalate with Cefditoren Pivoxil are not readily found in the reviewed literature. However, a general reverse-phase HPLC method for Methyl Pivalate has been described, which can serve as a starting point for method development. The suggested mobile phase consists of acetonitrile, water, and phosphoric acid. For UPLC applications, a column with a smaller particle size (e.g., < 2 µm) could be employed to achieve faster analysis times.

Performance Data Comparison

The following tables summarize the performance characteristics of the UPLC and HPLC methods for Cefditoren Pivoxil analysis, based on data from various studies.

Table 1: Chromatographic Conditions and Performance

ParameterUPLC MethodHPLC Method 1HPLC Method 2HPLC Method 3
Column Kromacil C18 (50x2.1mm, 3.5µ)[1][3]C-18[4]Nucleosil 100-5 C18 (250x4.6mm, 5µm)[6]C18 Nucleosil (150x4.6mm, 5µm)[5]
Mobile Phase Acetonitrile & Ammonium Acetate buffer (pH 6.7)[1][2]Water:Acetonitrile (50:50, v/v)[4]Water:Methanol (20:80, v/v), pH 6.0[6]Phosphate buffer (pH 3.0):Acetonitrile:Methanol (50:25:25, v/v/v)[5]
Flow Rate 0.25 mL/min[1][2]1.2 mL/min[4]1.0 mL/min[6]1.0 mL/min[5]
Detection UV (Wavelength not specified)218 nm[4]256 nm[6]230 nm[5]
Retention Time Not specifiedNot specified3.65 min[6]4.2 min[5]

Table 2: Method Validation Parameters

ParameterUPLC MethodHPLC Method 1HPLC Method 3
Linearity Range 80–120 µg/mL[1][2]1.0–250 µg/mL[4]40–360 µg/mL[5]
Correlation Coefficient (r²) 0.99[2]0.999[4]0.9999[5]
Precision (%RSD) Within limits (value not specified)[1][2]< 2% (Intra-day & Inter-day)[5]Not specified
Accuracy (% Recovery) Not specifiedNot specified99.21%[5]
Robustness Insignificant variation with changes in flow rate, mobile phase ratio, wavelength, column oven temperature, and pH.[1][2]Robust with small changes in wavelength, mobile phase composition, and flow rate.[4]Not specified

Logical Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as UPLC and HPLC.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Protocol cluster_2 Execution & Data Analysis cluster_3 Conclusion Dev_UPLC Develop & Validate UPLC Method Define_Samples Define Sample Set (e.g., API, Formulation) Dev_UPLC->Define_Samples Dev_HPLC Develop & Validate HPLC Method Dev_HPLC->Define_Samples Define_Criteria Define Acceptance Criteria (e.g., % Difference) Define_Samples->Define_Criteria Analyze_UPLC Analyze Samples by UPLC Define_Criteria->Analyze_UPLC Analyze_HPLC Analyze Samples by HPLC Define_Criteria->Analyze_HPLC Compare_Results Compare Results Analyze_UPLC->Compare_Results Analyze_HPLC->Compare_Results Assess_Equivalence Assess Method Equivalence Compare_Results->Assess_Equivalence Report Generate Report Assess_Equivalence->Report

Caption: Workflow for Analytical Method Cross-Validation.

Conclusion

The choice between UPLC and HPLC for the analysis of Cefditoren Pivoxil will depend on the specific needs of the laboratory. UPLC methods generally offer faster run times and reduced solvent consumption, which can lead to higher throughput and lower operational costs.[1][2] However, HPLC methods are robust and widely available, and for many applications, may provide sufficient performance.[4][5][6] The data presented in this guide can assist researchers and drug development professionals in making an informed decision based on their requirements for speed, sensitivity, and available instrumentation. For the analysis of N-Methyl Pivalate, further method development and validation would be required.

References

Inter-laboratory study for the quantification of N-Methyl Pivalate-Cefditoren Pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of N-Methyl Pivalate-Cefditoren Pivoxil, a known impurity of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. The information presented is collated from various validated analytical methods to assist researchers and quality control professionals in selecting the most appropriate technique for their specific needs.

Understanding this compound

This compound, also known as Cefditoren Dipivoxil, is a process-related impurity of Cefditoren Pivoxil. Its chemical structure is characterized by an additional pivaloyloxymethyl group on the aminothiazole ring of the Cefditoren Pivoxil molecule. As a potential impurity in the final drug product, its accurate quantification is crucial for ensuring the safety and efficacy of Cefditoren Pivoxil formulations.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for the quantification of Cefditoren Pivoxil and its related substances, including this compound. The choice between these methods often depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity.

Methodological Overview

The following table summarizes the typical experimental conditions for HPLC and UPLC methods used in the analysis of Cefditoren Pivoxil and its impurities.

ParameterHPLC Method 1HPLC Method 2UPLC Method
Column C18 (250mm x 4.6mm, 5µm)C18 (100mm x 4.6mm, 3µm)C18 (50mm x 2.1mm, 3.5µm)
Mobile Phase Water:Methanol (20:80 v/v), pH 6.0 with orthophosphoric acidA: Ammonium formate buffer (pH 6.0) B: Methanol:Acetonitrile (40:60 v/v) (Gradient)Acetonitrile and Ammonium Acetate buffer (pH 6.7)
Flow Rate 1.0 mL/min1.2 mL/min0.25 mL/min
Detection UV at 256 nmUV at 230 nmUV Detection
Run Time ~15 minShorter than conventional HPLCSignificantly shorter than HPLC
Performance Characteristics

The performance of an analytical method is determined by its validation parameters. The following table presents a comparison of key performance indicators for different chromatographic methods, providing insights into their sensitivity, linearity, and precision.

Performance ParameterHPLC Method 1[1]HPLC Method 2[2]Fast LC Method[3]UPLC Method[4][5]
Linearity Range Not specified for impurities1.0–250 μg/mL (for Cefditoren Pivoxil)200.34–1520.56 µg/mL (for Cefditoren Pivoxil)80–120 µg/mL (for Cefditoren Pivoxil)
LOD (Impurities) Not specifiedNot specified0.0431–0.1843 µg/mlNot specified
LOQ (Impurities) Not specified0.6351 μg/mL (for Cefditoren Pivoxil)0.1292–0.6014 µg/mlNot specified
Precision (%RSD) < 2.0%< 2.0%< 2.0% (Assay), < 4.0% (Impurities)< 2.0%
Accuracy (% Recovery) Good recovery reportedNot specified for impurities99.2% (API)Not specified for impurities

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods. Below are generalized procedures based on the cited literature.

Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase components) to obtain a stock solution of known concentration. Prepare working standards by serial dilution of the stock solution.

  • Sample Solution (for bulk drug): Accurately weigh a specified amount of the Cefditoren Pivoxil bulk drug, dissolve it in the diluent, and dilute to a known volume to achieve a concentration within the linear range of the method.

  • Sample Solution (for dosage form): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Cefditoren Pivoxil, and proceed with extraction using a suitable solvent. The extract is then filtered and diluted with the mobile phase to the desired concentration.

Chromatographic Procedure
  • Equilibrate the chromatographic system (column, pump, and detector) with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent), followed by the standard solutions and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for the analyte(s) of interest.

  • The concentration of this compound in the sample is determined by comparing its peak area with that of the corresponding reference standard.

Visualizing the Workflow and Method Selection

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a pharmaceutical sample.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Start weigh_sample Weigh Sample/Standard start->weigh_sample dissolve Dissolve in Diluent weigh_sample->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter (if necessary) dilute->filter inject Inject into HPLC/UPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report end End report->end

Caption: Experimental workflow for quantification.

Logic for Analytical Method Selection

The choice of an analytical method depends on various factors. The diagram below presents a logical approach to selecting a suitable method.

method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Define Analytical Need speed High Throughput? start->speed sensitivity Trace Level Analysis? speed->sensitivity No uplc UPLC speed->uplc Yes hplc Conventional HPLC sensitivity->hplc Yes fast_lc Fast LC sensitivity->fast_lc No

Caption: Logic for analytical method selection.

References

A Comparative Analysis of N-Methyl Pivalate-Cefditoren Pivoxil and Other Known Degradants of Cefditoren Pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Methyl Pivalate-Cefditoren Pivoxil with other known degradation products of Cefditoren Pivoxil, a third-generation oral cephalosporin. Understanding the degradation profile of a drug substance is crucial for ensuring its quality, safety, and efficacy. This document summarizes key data from forced degradation studies and provides insights into the formation and analytical characterization of these compounds.

Overview of Cefditoren Pivoxil Degradation

Cefditoren Pivoxil, a pivaloyloxymethyl ester prodrug, is susceptible to degradation under various stress conditions.[1] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, have shown that Cefditoren Pivoxil degrades under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[2][3][4][5] It has been found to be stable under photolytic and thermal stress.[2][3][4][6] The degradation of cephalosporins can sometimes lead to products with altered efficacy or potential immunogenicity.[2]

Comparison of Known Degradation Products

Forced degradation studies have led to the identification of several degradation products (DPs). This section compares this compound with other identified degradants.

This compound is a known impurity and related compound of Cefditoren.[7][8] Its structure suggests a modification on the aminothiazole ring of the Cefditoren molecule, where a pivaloyloxymethyl group is attached to the amino group.[9][10] This differs from the primary degradation pathways observed under hydrolytic stress, which typically involve the cleavage of ester bonds.

Hydrolytic Degradants: Studies have identified two primary degradation products under hydrolytic conditions, referred to as DP-I and DP-II.[4]

  • DP-I: This degradant is formed by the loss of the pivoxil moiety [(CH3)3C-CO-O-CH2].[2]

  • DP-II: The specific structure of DP-II is also a result of hydrolysis, though its exact formation pathway from the parent drug is a further degradation step.

The table below summarizes the key characteristics of these compounds.

FeatureThis compoundDegradation Product I (DP-I)Degradation Product II (DP-II)
Formation Condition Likely a process-related impurity or a side-reaction product during synthesis.[9]Formed under acidic, alkaline, and neutral hydrolytic conditions.[2]Formed under acidic, alkaline, and neutral hydrolytic conditions.[4]
Key Structural Change Addition of a pivaloyloxymethyl group to the amino group of the aminothiazole ring.[9][10]Loss of the pivaloyloxymethyl ester group.[2]Further degradation product of hydrolysis.
Molecular Formula C31H38N6O9S3[7][10]C20H19N6O5S3+Not explicitly stated in the search results.
Molecular Weight 734.86 g/mol [7][10]m/z 507.0499 (as [M+H]+)[2]Not explicitly stated in the search results.

Experimental Protocols

The identification and quantification of Cefditoren Pivoxil and its degradants are primarily achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Studies Protocol

This protocol is based on established methods for inducing and analyzing the degradation of Cefditoren Pivoxil.[2]

  • Preparation of Stock Solution: Dissolve Cefditoren Pivoxil in methanol to obtain a stock solution of 1000 µg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at ambient temperature for 3 hours, then neutralize with an equal strength of base.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH. Keep at ambient temperature for 3 hours, then neutralize with an equal strength of acid.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water and keep at ambient temperature for 3 hours.

  • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 10%, 15%, or 30% H2O2 at room temperature for 24 hours.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

HPLC Method for Separation of Degradants

A validated HPLC method is crucial for separating the parent drug from its degradation products.[2]

  • Column: HiQSil C18 (250×4.6 mm, 5 µ)

  • Mobile Phase: A gradient mixture of methanol (A) and 25 mM ammonium acetate buffer (pH 3.5, adjusted with formic acid) (B).

    • Gradient Program: Tmin/A:B; T0/50:50; T30/70:30; T40/50:50

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

Visualizing Degradation and Analytical Workflows

The following diagrams illustrate the degradation pathway of Cefditoren Pivoxil under hydrolytic stress and the general workflow for identifying its degradants.

G Cefditoren_Pivoxil Cefditoren Pivoxil DP1 Degradation Product I (DP-I) (Loss of Pivoxil moiety) Cefditoren_Pivoxil->DP1 Hydrolysis (Acid, Base, Neutral) DP2 Further Degradation Products DP1->DP2 Further Hydrolysis

Caption: Hydrolytic degradation pathway of Cefditoren Pivoxil.

G cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Neutral Neutral Hydrolysis Neutral->HPLC Oxidation Oxidation Oxidation->HPLC LCMS LC-MS/TOF Characterization HPLC->LCMS Cefditoren_Pivoxil Cefditoren Pivoxil Stock Solution Cefditoren_Pivoxil->Acid Cefditoren_Pivoxil->Base Cefditoren_Pivoxil->Neutral Cefditoren_Pivoxil->Oxidation

Caption: Experimental workflow for the analysis of Cefditoren Pivoxil degradants.

References

Purity Assessment of Cefditoren Pivoxil API: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of the purity assessment of Cefditoren Pivoxil, a third-generation oral cephalosporin. It includes a summary of potential impurities, comparative data from representative API sources, detailed experimental protocols for purity analysis, and visualizations of impurity pathways and analytical workflows.

Cefditoren Pivoxil is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Impurities in the Cefditoren Pivoxil API can arise from the manufacturing process, degradation, or improper storage and may impact the safety and efficacy of the final drug product.[3] Regulatory bodies such as the FDA, EMA, and the Japanese Pharmacopoeia provide guidelines and monographs to control the levels of these impurities.[3][4][5]

Comparative Purity Analysis of Cefditoren Pivoxil API

The purity of Cefditoren Pivoxil API from different commercial sources is typically high, often exceeding 98%. However, the profile and quantity of specific impurities can vary between manufacturers. Below is a representative comparison of purity and impurity levels that might be observed in API batches from different suppliers.

Disclaimer: The following table presents hypothetical but realistic data for illustrative purposes and is based on publicly available information on common impurities and typical purity specifications. Actual values will vary by manufacturer and batch.

ParameterSupplier ASupplier BSupplier CPharmacopeial Limit (Representative)
Assay (on dried basis) 99.2%98.8%99.5%98.0% - 102.0%
Individual Impurities
Cefditoren Pivoxil E-Isomer0.08%0.15%0.05%Not more than 0.2%
Cefditoren Pivoxil Ring-Opening Impurity0.05%0.08%0.03%Not more than 0.15%
Cefditoren Pivoxil Dimer0.03%0.06%0.02%Not more than 0.1%
Any other individual unknown impurity< 0.05%0.07%< 0.05%Not more than 0.1%
Total Impurities 0.16%0.36%0.10%Not more than 0.5%
Water Content 0.8%1.2%0.5%Not more than 1.5%
Residue on Ignition 0.05%0.08%0.04%Not more than 0.1%

Key Impurities and Their Origins

The impurities in Cefditoren Pivoxil can be broadly categorized as process-related impurities, degradation products, and isomers. Understanding the origin of these impurities is crucial for their control.

cluster_synthesis Synthesis Process cluster_impurities Impurity Formation Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Chemical Reactions Cefditoren Pivoxil API Cefditoren Pivoxil API Intermediates->Cefditoren Pivoxil API Final Synthesis Step Process-Related Impurities Process-Related Impurities Intermediates->Process-Related Impurities Incomplete Reaction / Side Reactions Isomers (E-Isomer) Isomers (E-Isomer) Cefditoren Pivoxil API->Isomers (E-Isomer) Isomerization Degradation Products Degradation Products Cefditoren Pivoxil API->Degradation Products Hydrolysis / Oxidation Ring-Opening Impurity Ring-Opening Impurity Degradation Products->Ring-Opening Impurity Dimer Impurity Dimer Impurity Degradation Products->Dimer Impurity

Figure 1. Origins of Cefditoren Pivoxil Impurities.

Experimental Protocols for Purity Assessment

The primary analytical technique for assessing the purity of Cefditoren Pivoxil and quantifying its related substances is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1][6]

HPLC Method for Assay and Related Substances

This method is a general representation and may require optimization based on the specific instrumentation and API source.

a. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

b. Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefditoren Pivoxil Reference Standard (RS) in the diluent to obtain a known concentration of about 0.5 mg/mL.

  • Test Solution: Accurately weigh and dissolve about 25 mg of the Cefditoren Pivoxil API in 50.0 mL of the diluent.

  • Resolution Solution: Prepare a solution containing Cefditoren Pivoxil and a known impurity (e.g., E-isomer) to demonstrate the resolution of the chromatographic system.

c. System Suitability:

  • Tailing Factor: The tailing factor for the Cefditoren Pivoxil peak should not be more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the Cefditoren Pivoxil peak should not be less than 2000.

  • Resolution: The resolution between the Cefditoren Pivoxil peak and the nearest eluting impurity peak should be not less than 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should not be more than 2.0%.

d. Calculation:

Calculate the percentage of each impurity by comparing the peak area of each impurity to the peak area of the Cefditoren Pivoxil in the standard solution. For the assay, compare the peak area of Cefditoren Pivoxil in the test solution to that in the standard solution.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed. The API is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[5]

  • Acid Hydrolysis: Reflux the API in 0.1 N HCl.

  • Base Hydrolysis: Treat the API with 0.1 N NaOH at room temperature.

  • Oxidative Degradation: Treat the API with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid API to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the API to UV and visible light.

The resulting degradation products should be well-resolved from the main Cefditoren Pivoxil peak, demonstrating the specificity of the method.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a Cefditoren Pivoxil API batch.

API Batch Received API Batch Received Physicochemical Tests Physicochemical Tests API Batch Received->Physicochemical Tests Description, Solubility, etc. HPLC Analysis HPLC Analysis Physicochemical Tests->HPLC Analysis Assay and Impurity Profiling Data Review and Comparison Data Review and Comparison HPLC Analysis->Data Review and Comparison Results Batch Release Batch Release Data Review and Comparison->Batch Release Meets Specification Investigation Investigation Data Review and Comparison->Investigation Out of Specification

References

Adherence to ICH Guidelines: A Comparative Guide for the Validation of Cefditoren Pivoxil Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Cefditoren Pivoxil, with a focus on adherence to the International Council for Harmonisation (ICH) guidelines for analytical method validation. The data presented is compiled from various studies, offering insights into the performance of different methodologies.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods validated for the analysis of Cefditoren Pivoxil. These methods have been developed and validated in accordance with ICH Q2(R1) guidelines, ensuring their suitability for quality control and stability studies.[1][2][3][4][5][6][7][8][9]

Table 1: Linearity and Range

MethodLinearity Range (µg/mL)Correlation Coefficient (R²)Reference
RP-HPLC Method A1.0–2500.999[1][2][6]
RP-HPLC Method B0.1–2000.9998[3][5]
RP-HPLC Method C25–2500.9996[4]
UPLC Method25–1500.9997[6]

Table 2: Accuracy (Recovery)

MethodConcentration LevelMean Recovery (%)Reference
RP-HPLC Method C50, 100, 150 µg/mLNot explicitly stated, but RSD <2%[4]
UPLC Method50%, 100%, 150%Not explicitly stated, but %RSD <1.0%[6]

Table 3: Precision (Repeatability and Intermediate Precision)

MethodParameter% RSDReference
RP-HPLC Method CIntraday Precision<2[4]
RP-HPLC Method CInterday Precision<2[4]
UPLC MethodMethod Precision<1.0[6]
UPLC MethodSystem Precision0.506[7]

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

MethodLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC Method ANot SpecifiedNot Specified[1][2]
RP-HPLC Method BNot SpecifiedNot Specified[3][5]
RP-HPLC Method CNot SpecifiedNot Specified[4]
UPLC MethodNot SpecifiedNot Specified[6]

Experimental Protocols

Detailed methodologies for the key validation experiments are outlined below, based on the principles described in the referenced studies and ICH guidelines.

1. Specificity (Forced Degradation Studies)

To demonstrate the specificity of an analytical method, forced degradation studies are performed to ensure that the analyte peak is well-resolved from any degradation products.

  • Protocol:

    • Acid Hydrolysis: Cefditoren Pivoxil solution is treated with an acid (e.g., 0.1N HCl) and heated.[4][10]

    • Base Hydrolysis: The drug solution is exposed to a basic condition (e.g., 0.01N NaOH) and heated.[4][10]

    • Oxidative Degradation: The sample is treated with an oxidizing agent like hydrogen peroxide (e.g., 10-30% H₂O₂).[4][10]

    • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60°C).[10]

    • Photolytic Degradation: The drug substance is exposed to UV and fluorescent light in a photostability chamber.[4][10]

    • Samples from each stress condition are then analyzed by the developed chromatographic method to check for interference with the main drug peak. The peak purity of the Cefditoren Pivoxil peak is also assessed using a PDA detector.[4]

2. Linearity

Linearity studies are conducted to verify that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of Cefditoren Pivoxil of a known concentration.

    • From the stock solution, prepare a series of at least five dilutions covering the expected concentration range of the samples.[4][9]

    • Inject each dilution in triplicate into the chromatograph.

    • Plot a calibration curve of the mean peak area against the corresponding concentration.

    • Determine the linearity by calculating the correlation coefficient (R²), y-intercept, and slope of the regression line.[4]

3. Accuracy

Accuracy is determined by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and the recovery is measured.

  • Protocol:

    • Prepare samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) by spiking a known amount of Cefditoren Pivoxil standard into a placebo mixture.[6]

    • Prepare each concentration level in triplicate.

    • Analyze the samples using the developed method.

    • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98% and 102%.

4. Precision

Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day Precision):

      • Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).[9]

      • Analyze the samples on the same day under the same operating conditions.

    • Intermediate Precision (Inter-day Precision):

      • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the relative standard deviation (%RSD) for the results of each study. A %RSD of not more than 2% is generally considered acceptable.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on the Standard Deviation of the Response and the Slope):

    • Determine the slope of the calibration curve (S).

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

6. Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in the chromatographic conditions, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Column temperature (e.g., ± 5°C)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze the samples under each modified condition.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the validation of an analytical method for Cefditoren Pivoxil in accordance with ICH guidelines.

ICH_Validation_Workflow start Start: Method Development method_dev Analytical Method Development start->method_dev end_node End: Validated Method pre_validation Pre-Validation/ System Suitability method_dev->pre_validation validation_protocol Validation Protocol Preparation pre_validation->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report Generation specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report validation_report->end_node

Caption: ICH Analytical Method Validation Workflow.

References

Robustness Testing of Analytical Methods for Cefditoren Pivoxil and its Related Substance N-Methyl Pivalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robustness of an analytical method is a critical parameter in pharmaceutical development and quality control, ensuring that the method provides reliable and accurate results under minor variations in operational parameters. This guide provides a comparative overview of the robustness testing of the analytical method for the antibiotic Cefditoren Pivoxil and a key potential impurity, N-Methyl Pivalate. The information presented is based on established analytical practices and data from published studies on Cefditoren Pivoxil.

I. Analytical Method for Cefditoren Pivoxil

A common analytical technique for the quantification of Cefditoren Pivoxil in pharmaceutical formulations is Ultra-Performance Liquid Chromatography (UPLC). The robustness of such a method is typically evaluated by introducing deliberate small changes to the method parameters and observing the effect on the analytical results.

Experimental Protocol: Robustness Testing of UPLC Method for Cefditoren Pivoxil

This protocol outlines the procedure for assessing the robustness of a UPLC method for the determination of Cefditoren Pivoxil.

  • Standard Solution Preparation: Prepare a standard solution of Cefditoren Pivoxil at a known concentration (e.g., 100 µg/mL) in a suitable diluent.

  • Chromatographic System:

    • Instrument: Waters Acquity UPLC system with a PDA detector.

    • Column: Kromasil C18 (50×2.1mm, 3.5µ).

    • Mobile Phase: Acetonitrile and Ammonium Acetate buffer (pH 6.7).

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

  • Robustness Parameters and Variations:

    • Flow Rate: Vary the flow rate by ±0.05 mL/min (i.e., 0.20 mL/min and 0.30 mL/min).

    • Mobile Phase Composition: Alter the ratio of Acetonitrile to Ammonium Acetate buffer (e.g., from a nominal 80:20 to 75:25 and 85:15).

    • Column Temperature: Adjust the column temperature by ±5°C (i.e., 25°C and 35°C).

  • Procedure:

    • Inject the standard solution in replicate (n=6) under the standard chromatographic conditions.

    • For each robustness parameter, modify one parameter at a time while keeping others constant.

    • Inject the standard solution in replicate (n=6) under each of the varied conditions.

  • Data Analysis:

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time of Cefditoren Pivoxil for each condition.

    • Compare the results obtained under varied conditions with those from the standard conditions. The acceptance criterion is typically a %RSD of not more than 2.0%.

Data Presentation: Robustness of UPLC Method for Cefditoren Pivoxil [1]

ParameterVariationRetention Time (min)Peak Area%RSD of Peak Area
Flow Rate 0.20 mL/min2.812345670.85
0.25 mL/min (Nominal)2.512356780.50
0.30 mL/min2.212367890.52
Mobile Phase Ratio 75:252.612344550.45
(Acetonitrile:Buffer)80:20 (Nominal)2.512356780.50
85:152.412366770.27
Column Temperature 25°C2.712348900.72
30°C (Nominal)2.512356780.50
35°C2.312369870.50

II. Alternative Analytical Method for N-Methyl Pivalate (Impurity)

The analysis of impurities such as N-Methyl Pivalate often requires a stability-indicating method that can separate the impurity from the active pharmaceutical ingredient (API) and other potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is a suitable alternative for this purpose.

Experimental Protocol: Robustness Testing of HPLC Method for N-Methyl Pivalate

This hypothetical protocol is based on general principles for impurity analysis in cephalosporins.

  • Standard Solution Preparation: Prepare a spiked solution containing a known concentration of Cefditoren Pivoxil (e.g., 1000 µg/mL) and N-Methyl Pivalate (e.g., 1 µg/mL).

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II HPLC system with a DAD detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (e.g., 50:50 v/v).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 218 nm.

  • Robustness Parameters and Variations:

    • Wavelength: Vary the detection wavelength by ±2 nm (i.e., 216 nm and 220 nm).

    • Mobile Phase Composition (% Acetonitrile): Alter the percentage of acetonitrile by ±2% (i.e., 48% and 52%).

    • Flow Rate: Adjust the flow rate by ±0.1 mL/min (i.e., 1.1 mL/min and 1.3 mL/min).

  • Procedure:

    • Inject the spiked solution in replicate (n=6) under the standard chromatographic conditions.

    • For each robustness parameter, modify one parameter at a time while keeping others constant.

    • Inject the spiked solution in replicate (n=6) under each of the varied conditions.

  • Data Analysis:

    • Calculate the mean, SD, and %RSD for the peak area and retention time of N-Methyl Pivalate.

    • Evaluate the resolution between the N-Methyl Pivalate peak and the Cefditoren Pivoxil peak.

    • The acceptance criteria would typically be %RSD ≤ 5.0% for the impurity and maintaining a resolution of >2.0.

Data Presentation: Robustness of a Hypothetical HPLC Method for N-Methyl Pivalate

ParameterVariationRetention Time (min)Peak Area%RSD of Peak AreaResolution
Wavelength 216 nm4.1123451.82.5
218 nm (Nominal)4.1124561.52.6
220 nm4.1125671.92.5
% Acetonitrile 48%4.3122342.12.4
50% (Nominal)4.1124561.52.6
52%3.9126782.32.7
Flow Rate 1.1 mL/min4.5121232.52.3
1.2 mL/min (Nominal)4.1124561.52.6
1.3 mL/min3.8127892.62.8

Mandatory Visualizations

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion prep_std Prepare Standard/Spiked Solution nominal_cond Inject under Nominal Conditions (n=6) prep_std->nominal_cond var_param Vary One Parameter nominal_cond->var_param varied_cond Inject under Varied Conditions (n=6) var_param->varied_cond calc_stats Calculate Mean, SD, %RSD varied_cond->calc_stats compare_results Compare with Nominal Results calc_stats->compare_results check_acceptance Check Acceptance Criteria (%RSD, Resolution) compare_results->check_acceptance robust Method is Robust check_acceptance->robust Pass not_robust Method is Not Robust -> Re-evaluate/Optimize check_acceptance->not_robust Fail

Caption: Workflow for Robustness Testing of an Analytical Method.

Robustness_Parameter_Influence cluster_params Varied Parameters cluster_results Analytical Results flow_rate Flow Rate retention_time Retention Time flow_rate->retention_time resolution Resolution flow_rate->resolution mobile_phase Mobile Phase Composition mobile_phase->retention_time mobile_phase->resolution temp Column Temperature temp->retention_time temp->resolution wavelength Detection Wavelength peak_area Peak Area wavelength->peak_area

References

Safety Operating Guide

Proper Disposal Procedures for N-Methyl Pivalate-Cefditoren Pivoxil

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of N-Methyl Pivalate-Cefditoren Pivoxil. This material should be handled by trained professionals in a laboratory or drug development setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Safety Precautions

Primary Hazards:

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

  • Irritation: Some data suggests it may cause skin, eye, and respiratory irritation.[3]

Personal Protective Equipment (PPE): Before handling the material for use or disposal, the following PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected prior to use.[1]

  • Eye Protection: Safety glasses with side shields or a face shield.[1][3]

  • Lab Coat: A standard lab coat or other protective clothing is required to prevent skin contact.[1][3]

  • Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH-approved respirator.[2] Work should ideally be conducted in a well-ventilated area or under a fume hood.[4]

Quantitative Hazard Data

The following data is for the parent compound, Cefditoren Pivoxil, and should be used as a conservative reference for assessing the potential hazards of this compound.

Hazard MetricValueSpeciesReference
Acute Oral LD50 >5,100 mg/kgMouse, Rat[2]
Acute Subcutaneous LD50 >5,000 mg/kgMouse, Rat[2]
Primary Skin Irritation No irritant effectN/A[2]
Primary Eye Irritation No irritating effectN/A[2]

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Regulatory Framework

The disposal of all pharmaceutical waste in the United States is governed by federal and state regulations.

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7]

  • Sewer Disposal Ban: It is prohibited to dispose of hazardous pharmaceutical waste by flushing it down a sink or drain.[6]

Based on available data, this compound is not expected to be classified as RCRA hazardous waste. However, final determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department, as state regulations may be more stringent.

Step-by-Step Disposal Protocol

Objective: To ensure the safe, compliant, and environmentally responsible disposal of this compound waste.

Methodology:

  • Step 1: Don Appropriate PPE

    • Wear gloves, safety glasses, and a lab coat as a minimum requirement.

  • Step 2: Waste Characterization and Segregation

    • Treat all this compound, including pure compound, contaminated materials (e.g., weigh boats, wipes), and empty containers, as non-hazardous pharmaceutical waste unless otherwise directed by your EHS department.

    • Do not mix this waste with general trash, radioactive waste, biohazardous waste, or other hazardous chemical streams.

  • Step 3: Containerization

    • Place the waste into a dedicated, leak-proof container with a secure lid.

    • The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should list the chemical name.

  • Step 4: Waste Storage

    • Store the sealed waste container in a designated, secure area, away from general laboratory traffic.

    • Ensure the storage area is separate from incompatible materials.

  • Step 5: Final Disposal

    • Arrange for the collection of the waste container by your institution's licensed hazardous/pharmaceutical waste disposal contractor.

    • The standard and recommended final disposal method for pharmaceutical waste is high-temperature incineration at a permitted facility.[6]

    • Maintain all disposal records as required by your institution and local regulations.

Accidental Spill Protocol

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: Wear all required PPE, including respiratory protection if the material is a powder.[4]

  • Contain Spill: Prevent the powder from becoming airborne. Do not use a dry brush or create dust.

  • Clean Spill:

    • Gently cover the spill with an absorbent material.

    • Carefully scoop or sweep the material and place it into a designated waste container.[1]

    • Decontaminate the spill area with an appropriate cleaning agent and wipe clean.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves, etc.) must be placed in the sealed pharmaceutical waste container for disposal.[3]

Mandatory Visualization: Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management and disposal of this compound waste.

cluster_prep Preparation & Assessment cluster_disposal Segregation & Disposal start Start: Waste Generated ppe 1. Don Required PPE (Gloves, Eye Protection, Lab Coat) start->ppe Handle Waste assess 2. Assess Hazards (Sensitizer, RCRA Regulated?) ppe->assess non_haz 3a. Classify as Non-Hazardous Pharmaceutical Waste assess->non_haz No haz 3b. Classify as RCRA Hazardous Waste (Consult EHS) assess->haz Yes segregate_non_haz 4a. Segregate in Labeled 'Non-Haz Pharma Waste' Container non_haz->segregate_non_haz segregate_haz 4b. Segregate in Labeled 'Hazardous Waste' Container haz->segregate_haz disposal_vendor 5. Arrange Pickup by Licensed Waste Contractor segregate_non_haz->disposal_vendor segregate_haz->disposal_vendor incineration 6. Final Disposal: Incineration disposal_vendor->incineration

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available safety data and general regulatory principles. All laboratory personnel are required to consult their institution's specific safety and disposal protocols and comply with all applicable local, state, and federal regulations.

References

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